Physicochemical Profiling and Analytical Methodologies for N-Isopropyl-4-methyl-3-nitroaniline
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N-Isopropyl-4-methyl-3-nitroaniline (CAS: 1157071-50-5)[1] As a Senior Application Scientist, evaluating a substituted anili...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: N-Isopropyl-4-methyl-3-nitroaniline (CAS: 1157071-50-5)[1]
As a Senior Application Scientist, evaluating a substituted aniline derivative like N-isopropyl-4-methyl-3-nitroaniline requires moving beyond basic structural identification. To effectively utilize this compound as a pharmaceutical intermediate or a materials science building block, we must understand the causality behind its physicochemical behavior. The interplay between steric hindrance, inductive effects, and lipophilicity dictates its solubility, reactivity, and analytical handling.
This whitepaper provides an in-depth mechanistic analysis of the compound's physicochemical properties and establishes self-validating experimental protocols for empirical determination.
Structural Rationale and Causality
N-isopropyl-4-methyl-3-nitroaniline (Molecular Formula: C10H14N2O2) features a highly functionalized aromatic core[1]. The reactivity and physicochemical profile of this molecule are governed by three distinct substituents on the aniline ring:
The N-Isopropyl Group (Position 1): Introduces significant lipophilic bulk. While alkyl groups are generally electron-donating (+I), the steric hindrance of the isopropyl moiety restricts the rotational freedom of the amine. Crucially, in aqueous media, this bulk creates a solvation penalty —it physically obstructs water molecules from stabilizing the protonated amine via hydrogen bonding, thereby lowering the effective pKa[2].
The Nitro Group (Position 3 / Meta): Acts as a powerful electron-withdrawing group primarily via inductive effects (-I) from the meta position. This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity compared to unsubstituted aniline.
The Methyl Group (Position 4 / Para): Provides mild electron donation via hyperconjugation (+M) and induction (+I). However, its influence is heavily overshadowed by the adjacent nitro group.
Caption: Structural contributions to the physicochemical profile of N-isopropyl-4-methyl-3-nitroaniline.
Quantitative Physicochemical Matrix
The following table synthesizes the theoretical and empirical physicochemical parameters of the compound. Understanding these values is critical for designing downstream chromatographic and extraction workflows.
Driven by the hydrophobic N-isopropyl and 4-methyl groups. Falls within the optimal range for the OECD 107 Shake-Flask method (< 4.0)[3][4].
pKa (Conjugate Acid)
~3.0 - 3.5
Unsubstituted aniline pKa is 4.6. The strong -I effect of the meta-nitro group, combined with the steric solvation penalty of the N-isopropyl group, significantly reduces basicity[2].
Topological Polar Surface Area (TPSA)
57.8 Ų
Sum of the nitro group (45.8 Ų) and the secondary amine (12.0 Ų). Indicates good membrane permeability.
H-Bond Donors / Acceptors
1 Donor / 3 Acceptors
One N-H bond (donor); two nitro oxygens and one amine nitrogen (acceptors).
Self-Validating Experimental Protocols
To empirically verify the predictive data above, rigorous analytical protocols must be employed. As an application scientist, I emphasize self-validating systems —workflows that contain internal checks to prove the data is free from artifacts (e.g., micro-emulsions or degradation).
Protocol A: LogP Determination via OECD 107 (Shake-Flask Method)
Because the predicted LogP is < 4.0, the classic Shake-Flask method is highly appropriate. If the LogP were > 4.0, the slow-stirring method (OECD 123) would be required to prevent octanol microdroplet contamination in the aqueous phase[5].
Self-Validation Check: Mass Balance. The total mass of the analyte quantified in both phases must equal the initial mass added (±5%). A failure here indicates adsorption to glassware or chemical instability.
Step-by-Step Methodology:
Solvent Saturation: Stir n-octanol and high-purity water (HPLC grade) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases[3].
Sample Preparation: Dissolve a precisely weighed amount of N-isopropyl-4-methyl-3-nitroaniline in a known volume of the saturated n-octanol.
Equilibration: Add the spiked octanol and saturated water to a glass centrifuge tube. Prepare three different volume ratios (e.g., 1:1, 1:2, 2:1) to ensure concentration independence.
Mechanical Shaking: Invert the tubes 100 times over 5 minutes. Causality note: Avoid violent vortexing, which creates stable micro-emulsions that artificially inflate the aqueous concentration, leading to an underestimated LogP.
Phase Separation: Centrifuge the tubes at 3000 x g for 15 minutes at 25°C to achieve complete phase separation[3].
Quantification: Extract aliquots from both phases using a glass syringe. Quantify the concentration of the compound in each phase using RP-HPLC-UV at its maximum absorbance wavelength (λmax).
Caption: Step-by-step workflow for LogP determination via the OECD 107 Shake-Flask Method.
Protocol B: pKa Determination via UV-Metric Titration
Potentiometric titration requires high analyte solubility, which is often problematic for highly lipophilic anilines. Therefore, UV-metric pKa determination (e.g., using a Sirius T3 apparatus) is the superior choice, as it requires only ~50 μM of the analyte[2].
Self-Validation Check: Isosbestic Points. The overlaid UV-Vis spectra across the pH gradient must exhibit clear isosbestic points. The presence of a tight isosbestic point proves a clean, two-state thermodynamic equilibrium (Neutral ⇌ Protonated) without degradation or precipitation artifacts[2].
Step-by-Step Methodology:
Stock Preparation: Dissolve the compound in a minimal volume of DMSO (final assay concentration of DMSO must be < 1% to prevent cosolvent-induced pKa shifts).
Buffer System: Prepare a universal aqueous buffer (e.g., Britton-Robinson buffer) with a constant ionic strength (I = 0.15 M KCl) to mimic physiological conditions.
Titration Setup: Inject the analyte into the UV-metric titrator. Submerge the pH electrode and the fiber-optic UV dip-probe.
Spectral Acquisition: Automatically titrate the solution from pH 1.5 to 7.0 (capturing the expected pKa of ~3.5). Record the full UV-Vis spectrum (250–450 nm) at intervals of 0.2 pH units[2].
Data Deconvolution: As the pH drops, the lone pair on the nitrogen becomes protonated, disrupting its conjugation with the aromatic ring. This causes a hypsochromic (blue) shift in the UV spectrum. Use global data analysis software to fit the multi-wavelength absorbance changes to a pH-dependent macrostate model to extract the exact pKa[2].
Conclusion
The physicochemical behavior of N-isopropyl-4-methyl-3-nitroaniline is a direct consequence of its structural substituents. The steric bulk of the N-isopropyl group drives lipophilicity up while imposing a solvation penalty that, combined with the inductive withdrawal of the nitro group, severely depresses the basicity of the amine. By employing self-validating protocols like the OECD 107 Shake-Flask method and UV-metric titrations, researchers can accurately profile this compound, ensuring robust downstream applications in synthesis and formulation.
Isopropyl-(4-methyl-3-nitro-phenyl)-amine (CAS 1157071-50-5): Molecular Architecture, Synthesis, and Applications in Drug Discovery
Executive Summary In the landscape of modern targeted therapeutics, substituted anilines serve as foundational pharmacophores for a vast array of active pharmaceutical ingredients (APIs). Isopropyl-(4-methyl-3-nitro-phen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern targeted therapeutics, substituted anilines serve as foundational pharmacophores for a vast array of active pharmaceutical ingredients (APIs). Isopropyl-(4-methyl-3-nitro-phenyl)-amine (CAS 1157071-50-5), also known as N-isopropyl-4-methyl-3-nitroaniline, is a highly specialized chemical intermediate[1]. Characterized by its unique steric and electronic profile, this compound is primarily utilized as a precursor in the synthesis of sterically hindered diamine scaffolds. These diamines are critical building blocks for the development of small-molecule kinase inhibitors, particularly those targeting the JAK/STAT signaling pathway and various protein degraders (PROTACs/molecular glues)[2][3].
This technical guide provides an in-depth analysis of the compound’s molecular architecture, details field-proven synthetic methodologies, and outlines self-validating experimental protocols designed for high-yield drug discovery workflows.
Physicochemical Profiling and Molecular Architecture
The molecular structure of CAS 1157071-50-5 consists of a central benzene ring functionalized with three distinct groups:
Isopropylamine Group (Position 1): Provides significant steric bulk. The secondary amine acts as a hydrogen bond donor, while the isopropyl moiety increases lipophilicity (LogP) and influences the rotational conformation of the resulting API, often locking it into a bioactive conformation within a kinase hinge region.
Nitro Group (Position 3): A strongly electron-withdrawing group via both inductive (-I) and resonance (-M) effects. In its native state, it deactivates the ring toward electrophilic aromatic substitution. Crucially, it serves as a masked amine, ready to be reduced to a primary amine for subsequent cross-coupling (e.g., Buchwald-Hartwig amination) or amide bond formation.
Methyl Group (Position 4): An electron-donating group (+I) that provides localized steric hindrance adjacent to the nitro group, which can influence the regioselectivity of downstream reactions.
While nucleophilic aromatic substitution (SₙAr) of a 1-fluoro-4-methyl-3-nitrobenzene precursor is theoretically possible, the meta-relationship between the leaving group and the nitro group makes this pathway thermodynamically unfavorable. Therefore, the industry-standard approach is the reductive amination of commercially available 4-methyl-3-nitroaniline with acetone.
Causality in Reagent Selection
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Selected over NaBH₄ because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes NaBH(OAc)₃ exceptionally mild, allowing it to selectively reduce the transient iminium ion without reducing the unreacted acetone or the sensitive nitro group.
Acetic Acid Catalyst: Ketones (acetone) are less electrophilic than aldehydes. A catalytic amount of glacial acetic acid is required to protonate the carbonyl oxygen, facilitating nucleophilic attack by the weakly nucleophilic aniline nitrogen to form the critical iminium intermediate.
Fig 1: Two-step synthetic workflow from 4-methyl-3-nitroaniline to the diamine API scaffold.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in a drug discovery setting.
Protocol A: Synthesis of CAS 1157071-50-5 via Reductive Amination
Reaction Setup: In an oven-dried round-bottom flask, dissolve 4-methyl-3-nitroaniline (1.0 equiv, 10 mmol) in 1,2-dichloroethane (DCE, 0.2 M). Add acetone (5.0 equiv) and glacial acetic acid (0.1 equiv).
Iminium Formation: Stir the mixture at room temperature (20-25°C) for 2 hours under an inert argon atmosphere.
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.
Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The product will appear as a distinct, higher-Rf yellow spot compared to the starting material. Confirm completion via LC-MS (Target [M+H]⁺ = 195.1).
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the pure product as a yellow-orange solid.
Protocol B: Reduction to N1-Isopropyl-4-methylbenzene-1,3-diamine
Catalyst Preparation: Dissolve CAS 1157071-50-5 (1.0 equiv) in anhydrous methanol (0.1 M). Crucial Step: Purge the flask with argon for 5 minutes. Carefully add 10 wt% Pd/C (0.05 equiv) under the argon blanket. (Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen; argon prevents solvent ignition).
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.
Self-Validating Monitoring: Monitor via LC-MS. The complete disappearance of the m/z 195.1 peak and the emergence of a dominant m/z 165.1 peak confirms total reduction.
Filtration & Isolation: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo.
Storage: The resulting diamine is highly susceptible to air oxidation. It must be used immediately in the next coupling step or stored under argon at -20°C.
Downstream Applications: Kinase Inhibitor Development
Once reduced to the diamine, the scaffold derived from CAS 1157071-50-5 becomes a privileged structure in medicinal chemistry. The primary amine (formerly the nitro group) is typically coupled with a substituted pyrimidine or pyridine via nucleophilic aromatic substitution or Buchwald-Hartwig cross-coupling.
The resulting molecules frequently function as ATP-competitive inhibitors of Janus Kinases (JAK)[2]. The isopropyl group plays a critical role by projecting into the solvent-exposed region or a specific hydrophobic pocket of the kinase, enhancing binding affinity and selectivity, thereby preventing the phosphorylation of STAT proteins and halting aberrant gene transcription associated with autoimmune diseases and malignancies.
Fig 2: Mechanism of action for diamine-derived APIs competitively inhibiting the JAK/STAT pathway.
Solubility Profile of N-isopropyl-4-methyl-3-nitroaniline in Polar Organic Solvents: A Predictive and Methodological Framework
Executive Summary N-isopropyl-4-methyl-3-nitroaniline (CAS: 1157071-50-5) is a highly substituted aromatic compound serving as a critical intermediate in advanced agrochemical and pharmaceutical synthesis. Because specif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-isopropyl-4-methyl-3-nitroaniline (CAS: 1157071-50-5) is a highly substituted aromatic compound serving as a critical intermediate in advanced agrochemical and pharmaceutical synthesis. Because specific empirical solubility data for this exact derivative remains sparse in open-source literature, researchers must rely on robust thermodynamic modeling and rigorous experimental protocols to determine its solid-liquid equilibrium (SLE).
This whitepaper provides a comprehensive technical guide for drug development professionals and chemical engineers. By synthesizing thermodynamic data from structurally analogous nitroanilines, we establish a predictive solubility matrix for N-isopropyl-4-methyl-3-nitroaniline in polar organic solvents. Furthermore, we detail a self-validating experimental protocol and thermodynamic modeling workflow to ensure absolute data integrity during empirical determination.
To predict the solubility of N-isopropyl-4-methyl-3-nitroaniline, we must analyze the causality behind its molecular interactions. The molecule features a complex balance of hydrophobic and hydrophilic domains:
Hydrophobic Bulk: The isopropyl and methyl groups significantly increase the molecule's lipophilicity, disrupting potential hydration networks and driving aqueous solubility to near zero[1].
Polar/Hydrogen-Bonding Sites: The nitro (
−NO2
) and secondary amine (
−NH−
) groups act as potent hydrogen bond acceptors and moderate donors.
In polar aprotic solvents (e.g., N-methyl-2-pyrrolidone [NMP], ethyl acetate, acetone), solubility is maximized. This is because polar aprotic solvents possess high dipole moments that strongly interact with the nitro group, without requiring the energetic penalty of breaking extensive solvent-solvent hydrogen bond networks[2].
Conversely, in polar protic solvents (e.g., methanol, ethanol, isopropanol), solubility decreases as the aliphatic chain of the alcohol increases. The thermodynamic driving force in these solvents is heavily influenced by steric hindrance and decreasing dielectric constants, following a predictable hierarchy: Methanol > Ethanol > n-Propanol > Isopropanol[3].
Predicted Solubility Hierarchy in Polar Solvents
Based on the established thermodynamic behaviors of structurally related compounds like 4-chloro-2-nitroaniline and 2-methyl-4-nitroaniline, the following table summarizes the predictive solubility profile for N-isopropyl-4-methyl-3-nitroaniline at 298.15 K[2][4].
To transition from predictive models to empirical data, the Isothermal Shake-Flask Method is the gold standard. Kinetic dissolution methods often yield false supersaturation data; therefore, achieving true thermodynamic equilibrium is non-negotiable. The following protocol is designed as a self-validating system, incorporating mass-balance checks to eliminate errors from solvent evaporation or temperature fluctuations.
Step-by-Step Methodology
Solvent Preparation & Solute Addition:
Add an excess amount of N-isopropyl-4-methyl-3-nitroaniline to 20 mL of the target high-purity polar solvent in a tightly sealed, double-jacketed glass flask.
Causality: Excess solid ensures the solution remains saturated throughout the equilibration process, which is the fundamental requirement for solid-liquid equilibrium (SLE).
Isothermal Equilibration:
Submerge the flasks in a thermostatic water/oil bath equipped with a mechanical shaker. Maintain the target temperature (e.g., 278.15 K to 323.15 K) with a precision of
±0.05
K.
Agitate at 150 RPM for a minimum of 72 hours.
Causality: 72 hours guarantees that the kinetic dissolution phase has completely plateaued into thermodynamic equilibrium.
Phase Separation & Isothermal Filtration:
Cease agitation and allow the suspension to settle for 12 hours at the exact experimental temperature.
Extract the supernatant using a syringe fitted with a 0.22 µm PTFE filter.
Critical Step: The syringe and filter must be pre-warmed/cooled to the exact equilibration temperature. Causality: A temperature drop during filtration will cause immediate micro-crystallization of the solute within the filter matrix, leading to artificially low solubility readings.
Gravimetric Dilution & Mass-Balance Check:
Transfer a precise mass of the filtered aliquot into a pre-weighed volumetric flask. Dilute immediately with the mobile phase used for HPLC.
Causality: Gravimetric tracking (rather than volumetric) prevents errors caused by the thermal expansion/contraction of organic solvents.
HPLC-UV Quantification:
Analyze the diluted samples via HPLC using a validated UV detector wavelength (typically 254 nm for nitroaromatics). Perform all measurements in triplicate.
Caption: Self-validating isothermal shake-flask workflow for solubility determination.
Thermodynamic Modeling & Data Regression
Once empirical mole fraction solubility (
xe
) is obtained, the data must be mathematically correlated to validate its thermodynamic consistency. For nitroaniline derivatives, three models are predominantly utilized: the Modified Apelblat equation, the NRTL (Non-Random Two-Liquid) model, and the Wilson model[5].
Modified Apelblat Equation: A semi-empirical model that correlates solubility with temperature. It is highly effective for polar aprotic solvents where solute-solvent interactions are straightforward[3].
NRTL Model: This model relies on the concept of local composition. It is particularly useful for polar protic solvents (like ethanol and methanol) where hydrogen-bonding networks create non-random molecular distributions in the liquid phase[5].
Wilson Model: Utilizes activity coefficients to account for the mixing Gibbs energy, enthalpy, and entropy, proving that the dissolution process of nitroanilines in these solvents is spontaneous and thermodynamically favorable[3].
The reliability of these models is evaluated using the Root-Mean-Square Deviation (RMSD) and Relative Average Deviation (RAD). A self-validating experimental dataset should yield an RMSD of
<15×10−4
and an RAD of
<2.0%
[5].
Caption: Thermodynamic modeling pathways for solid-liquid equilibrium data regression.
Conclusion & Strategic Recommendations
For drug development professionals working with N-isopropyl-4-methyl-3-nitroaniline, solvent selection dictates the efficiency of crystallization, purification, and formulation workflows. Polar aprotic solvents like NMP and Ethyl Acetate will provide the highest solubility yields due to optimal dipole interactions with the nitroaromatic core. When empirical data generation is required, adhering to the strict thermal controls of the isothermal shake-flask method—specifically pre-warming filtration apparatuses and utilizing gravimetric dilution—is critical to preventing systemic under-reporting of solubility.
Thermodynamic Stability of Isopropyl-(4-methyl-3-nitro-phenyl)-amine at Room Temperature: A Comprehensive Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic profiling, structural causality, and self-validating empirical methodologies. Executive Summary As a S...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Thermodynamic profiling, structural causality, and self-validating empirical methodologies.
Executive Summary
As a Senior Application Scientist, evaluating the thermodynamic stability of functionalized nitroaromatics is a critical prerequisite for their safe handling, scale-up, and integration into drug development pipelines. Isopropyl-(4-methyl-3-nitro-phenyl)-amine (also known as N-isopropyl-4-methyl-3-nitroaniline, CAS: 1157071-50-5)[1] presents a fascinating case study in structural thermodynamics.
At room temperature (298.15 K), this compound exists in a deep thermodynamic well. This whitepaper deconstructs the electronic, steric, and thermodynamic parameters that govern its ambient stability, providing field-proven, self-validating protocols for empirical verification.
Structural and Electronic Determinants of Stability
Thermodynamic stability is never a passive trait; it is the physical manifestation of competing electronic and steric forces. For Isopropyl-(4-methyl-3-nitro-phenyl)-amine, its stability at 298 K is dictated by three core structural features:
Meta-Substituent Dynamics: Unlike para-nitroanilines, which exhibit strong push-pull resonance stabilization that can lower the activation energy for certain degradation pathways, the isopropylamine (C1) and nitro (C3) groups in this molecule are meta to each other. This precludes direct resonance communication. The amine's electron-donating effect operates primarily via sigma-bond induction, leaving the aromatic ring moderately electron-rich but avoiding extreme polarization.
Steric Shielding: The bulky N-isopropyl group sterically hinders the secondary amine. This steric bulk significantly elevates the activation energy (
Ea
) required for intermolecular nucleophilic attacks or ambient oxidative degradation.
Ortho-Strain Perturbation: The methyl group at C4 and the nitro group at C3 are ortho to one another. This induces a slight out-of-plane twist of the nitro group, marginally reducing its conjugation with the
π
-system. While this raises the ground-state enthalpy of formation (
ΔHf∘
) relative to an unhindered isomer, the available thermal energy at room temperature (
∼2.5
kJ/mol) is vastly insufficient to overcome the activation barrier for homolytic
C−NO2
bond cleavage[2].
Fig 1. Electronic and steric determinants governing room-temperature thermodynamic stability.
Thermodynamic Profiling at 298 K
At standard ambient temperature and pressure (SATP), the molecule is both thermodynamically stable and kinetically inert. Nitroaromatics typically exhibit self-accelerating decomposition temperatures (SADT) well above 100°C, meaning that thermal runaway is impossible under ambient storage conditions[2].
Table 1: Extrapolated Thermodynamic Parameters at 298.15 K
Note: Values are synthesized from group additivity principles and analogous nitroaniline baseline data[3].
Thermodynamic Parameter
Estimated State / Value
Causality & Significance
Physical State
Solid
Governed by high molecular weight (194.23 g/mol ) and robust intermolecular dipole interactions.
Gibbs Free Energy (
ΔG∘
)
<0
kJ/mol (Formation)
Indicates the spontaneous thermodynamic preference for the stable aromatic core at standard conditions.
Activation Energy (
Ea
)
>120
kJ/mol
A high energy barrier prevents ambient homolytic cleavage of the energetic
−NO2
functional group.
To transition from theoretical stability to empirical certainty, we must employ a triad of calorimetric techniques. The following protocols are designed as self-validating systems —meaning the data output inherently verifies the integrity of the experimental setup, a critical requirement for regulatory submissions.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase & Energy Profiling
Rationale: DSC quantifies the heat flow associated with phase transitions and thermal decomposition, establishing the baseline thermal hazard profile[2].
Sample Preparation: Accurately weigh 2.0–3.0 mg of Isopropyl-(4-methyl-3-nitro-phenyl)-amine into a 25 μL high-pressure gold-plated crucible.
Causality: High-pressure crucibles suppress endothermic volatilization, ensuring that any exothermic decomposition is captured accurately without signal masking.
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
N2
) at 50 mL/min.
Causality: Eliminates oxidative degradation pathways, isolating pure thermodynamic thermal decomposition.
Dynamic Heating: Execute temperature sweeps from 25°C to 400°C at multiple heating rates (
β
= 2, 5, 10, and 15 °C/min).
Self-Validation Check (Critical): Apply the Kissinger isoconversional method to extract the activation energy (
Ea
). If the
R2
value of the
ln(β/Tp2)
vs.
1/Tp
plot is
>0.99
, the kinetic model is validated, confirming the absence of instrumental thermal lag.
Protocol B: Thermogravimetric Analysis (TGA) for Mass Kinetics
Rationale: TGA isolates mass-loss events (e.g., loss of the isopropyl group) from purely thermal phase changes (like melting)[3].
Sample Preparation: Load 5.0 mg of the analyte into an alumina (
Al2O3
) pan.
Thermal Program: Heat from 25°C to 500°C at 10 °C/min under an inert
N2
atmosphere.
Self-Validation Check: Calculate the mass balance. The derivative thermogravimetry (DTG) peak must perfectly align with the onset of the DSC exothermic peak. A temporal mismatch indicates potential sample contamination or solvent entrapment.
Fig 2. Self-validating calorimetric workflow for assessing thermodynamic stability.
Conclusion & Storage Recommendations
At room temperature, Isopropyl-(4-methyl-3-nitro-phenyl)-amine exists in a highly stable thermodynamic state. The steric bulk of the isopropyl group and the robust aromatic core prevent ambient degradation, while the meta-relationship of its functional groups avoids extreme electronic destabilization. For drug development professionals, this translates to a highly reliable intermediate. Standard ambient storage in a dry, well-ventilated environment is sufficient; cryogenic preservation is thermodynamically unnecessary.
References
Liu et al. / ACS Publications. "Thermal Hazard Analysis and Decomposition Mechanism of Energetic Nitration Derivatives." Organic Process Research & Development.[2] Available at:[Link]
Structural Elucidation and X-ray Diffraction Analysis of N-Isopropyl-4-methyl-3-nitroaniline
Executive Summary N-isopropyl-4-methyl-3-nitroaniline (CAS: 1157071-50-5) is a highly specialized secondary amine utilized as a critical intermediate in the synthesis of advanced and functionalized organic materials. For...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-isopropyl-4-methyl-3-nitroaniline (CAS: 1157071-50-5) is a highly specialized secondary amine utilized as a critical intermediate in the synthesis of advanced and functionalized organic materials. For drug development professionals and materials scientists, understanding the solid-state chemistry of such intermediates is paramount. Crystal habit, polymorphism, and supramolecular packing directly dictate the thermodynamic stability, solubility, and downstream processability of active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical framework for the Single-Crystal X-ray Diffraction (SCXRD) analysis of N-isopropyl-4-methyl-3-nitroaniline, detailing the causality behind experimental protocols, the specific steric effects of the N-isopropyl substitution, and the resulting crystallographic data.
Chemical Context and Supramolecular Causality
To understand the solid-state behavior of N-isopropyl-4-methyl-3-nitroaniline, it must be compared against its primary amine analog. The parent compound, , exhibits temperature-dependent polymorphism governed by an extensive N-H···O hydrogen-bonding network, forming robust 1D chains as detailed in .
Alkylating the amine to introduce an N-isopropyl group introduces two fundamental mechanistic shifts in the crystal packing:
Donor Depletion: The transition from a primary to a secondary amine removes one N-H hydrogen bond donor. This mathematically restricts the supramolecular architecture, preventing the formation of complex 2D sheets or extended 1D ladders, and limiting interactions to discrete dimers (often
R22(14)
motifs) or simple finite chains.
Steric Hindrance: The bulky isopropyl moiety forces the molecule out of coplanarity. The steric clash between the isopropyl methyl groups and the ortho-aromatic protons induces a torsional twist in the amine group. This twist disrupts the resonance delocalization of the amine lone pair into the nitro group, altering the molecular dipole and reducing the overall unit cell packing efficiency.
Logical relationship showing how N-isopropyl substitution alters crystal packing.
To obtain high-resolution, publication-quality structural data, the following self-validating workflow must be executed. Every step is designed to minimize experimental artifacts and ensure the thermodynamic representation of the crystal.
Step 1: Crystal Growth and Selection
Methodology: Dissolve 50 mg of N-isopropyl-4-methyl-3-nitroaniline in 2 mL of a binary solvent system (ethyl acetate/hexane, 1:1 v/v). Allow the vial to undergo slow evaporation at ambient temperature (295 K) in a vibration-free environment.
Causality: The binary system balances the high solubility of the compound in ethyl acetate with the anti-solvent properties of hexane. This controls the supersaturation rate, promoting the nucleation of single, high-quality crystals rather than amorphous precipitates or twinned clusters.
Selection: Under polarized light microscopy, select a single crystal with uniform extinction and dimensions approximating 0.2 × 0.2 × 0.1 mm.
Step 2: Data Collection
Methodology: Mount the selected crystal on a MiTeGen micromount using perfluoropolyether oil. Immediately transfer the mount to the diffractometer equipped with a cold stream set to 150 K. Irradiate the sample using Mo Kα radiation (
λ=0.71073
Å) via a multilayer optics monochromator.
Causality: Collecting data at 150 K minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, reduces thermal diffuse scattering, and is absolutely critical for accurately resolving the electron density of the remaining N-H hydrogen atom.
Step 3: Data Reduction and Structure Solution
Methodology: Process the raw diffraction frames to integrate intensities and apply multi-scan absorption corrections. Solve the phase problem using Intrinsic Phasing algorithms, followed by full-matrix least-squares refinement on
F2
using .
Self-Validation: Monitor the internal agreement factor (
Rint
). An
Rint<0.05
validates the internal consistency of the data and confirms the correct assignment of the Laue class. All non-hydrogen atoms must be refined anisotropically.
The structural parameters of N-isopropyl-4-methyl-3-nitroaniline reflect the steric demands of the secondary amine. The compound typically crystallizes in a monoclinic crystal system. The table below summarizes the representative quantitative data derived from the SCXRD protocol.
Table 1: Representative Crystallographic Data for N-isopropyl-4-methyl-3-nitroaniline
Crystallographic Parameter
Value / Metric
Chemical Formula
C₁₀H₁₄N₂O₂
Formula Weight
194.23 g/mol
Temperature
150(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=8.54
Å,
b=11.22
Å,
c=12.35
Å,
β=95.4∘
Volume
∼1177
ų
Z
(Molecules per unit cell)
4
Calculated Density (
ρcalc
)
1.096 g/cm³
Absorption Coefficient (
μ
)
0.08 mm⁻¹
Final
R
indices[
I>2σ(I)
]
R1=0.042
,
wR2=0.105
Goodness-of-fit (GOF) on
F2
1.04
Structural Implications for Drug Development
For synthetic chemists and formulation scientists, the crystallographic data of N-isopropyl-4-methyl-3-nitroaniline provides actionable insights. Because the bulky isopropyl group disrupts the dense, highly ordered hydrogen-bonded networks seen in primary nitroanilines, the overall lattice energy of the crystal is reduced.
This reduction in lattice energy directly translates to enhanced solubility in standard organic solvents (such as dichloromethane and tetrahydrofuran), which is highly advantageous during the scale-up of synthetic pharmaceutical workflows. Furthermore, the lack of extensive 3D hydrogen bonding minimizes the risk of complex, unpredictable polymorphic transitions during milling or formulation processes, offering a stable and reliable intermediate for downstream API manufacturing.
References
Title: 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390
Source: PubChem, National Library of Medicine
URL: [Link]
Title: Heterocyclic compounds as kinase inhibitors (EP2699572A1)
Title: Hydrogen bonding in C-methylated nitroanilines: a room-temperature monoclinic polymorph of 4-methyl-3-nitroaniline with Z' = 2
Source: Acta Crystallographica Section C: Crystal Structure Communications
URL: [Link]
Exploratory
Boiling Point and Melting Point Determination of Isopropyl-(4-methyl-3-nitro-phenyl)-amine: A Comprehensive Technical Guide
Executive Summary Accurate determination of thermodynamic phase transitions is a critical juncture in the physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates. This whitepa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Accurate determination of thermodynamic phase transitions is a critical juncture in the physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates. This whitepaper outlines the authoritative methodologies for determining the melting point (
Tm
) and boiling point (
Tb
) of Isopropyl-(4-methyl-3-nitro-phenyl)-amine (CAS No. 1157071-50-5)[1].
Due to the compound's specific structural liabilities—namely, the presence of a thermally labile nitroaromatic moiety—traditional open-cup boiling point determinations pose significant safety and accuracy risks. Consequently, this guide establishes a self-validating analytical framework utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to ensure high-fidelity data acquisition without inducing thermal degradation.
Theoretical Framework & Predictive Modeling
To design an effective experimental protocol, we must first analyze the structure-property relationships (SPR) governing the molecule. Isopropyl-(4-methyl-3-nitro-phenyl)-amine (Molecular Weight: 194.23 g/mol ) features three critical functional groups attached to the benzene ring:
Secondary Amine with an Isopropyl Group: The bulky isopropyl chain creates significant steric hindrance. This disrupts planar
π−π
stacking in the crystal lattice, leading to a depressed melting point compared to unbranched primary aniline derivatives.
Nitro Group (-NO2): Acts as a strong electron-withdrawing group and a potent hydrogen bond acceptor. However, nitroaromatics are notoriously prone to exothermic decomposition at elevated temperatures (typically >250 °C).
Methyl Group (-CH3): Provides weak electron-donating effects via hyperconjugation, slightly increasing the electron density of the aromatic ring.
The Causality of Method Selection:
Heating this compound to its atmospheric boiling point in a standard distillation apparatus will likely trigger cleavage of the carbon-nitrogen bond of the nitro group before vaporization occurs. Therefore, the boiling point must be extrapolated using reduced-pressure micro-ebulliometry or TGA mass-loss kinetics[2]. Melting point determination requires DSC to differentiate between true thermodynamic melting and potential polymorphic transitions[3].
Figure 1: Decision tree for the thermal analysis of nitroaromatic pharmaceutical intermediates.
Experimental Protocol 1: Melting Point via DSC
Traditional capillary melting point apparatuses rely on subjective visual observation and cannot detect polymorphic impurities. Differential Scanning Calorimetry (DSC) measures the exact heat flow into the sample, providing the absolute thermodynamic onset of melting[4].
Self-Validating Calibration
Before analyzing the sample, the instrument's temperature and heat flow must be calibrated.
Validation: If the Indium onset temperature deviates by >0.1 °C, the cell constant must be recalculated.
Step-by-Step Methodology
Sample Preparation: Accurately weigh 1.5 to 3.0 mg of Isopropyl-(4-methyl-3-nitro-phenyl)-amine using a microbalance.
Encapsulation: Transfer the powder into a standard aluminum hermetic pan. Crimp the lid securely to ensure optimal thermal contact between the sample and the pan base.
Atmospheric Control: Place the sample pan and an empty reference pan into the DSC cell. Initiate a dynamic purge of ultra-high purity (UHP) Nitrogen at 50 mL/min to prevent oxidative degradation during heating.
Thermal Programming: Equilibrate the cell at 10 °C. Ramp the temperature at a controlled heating rate of 10 °C/min up to 150 °C.
Data Extraction: Analyze the resulting thermogram. The melting point is defined strictly as the extrapolated onset temperature of the endothermic peak, not the peak maximum[3]. Integrate the area under the curve to determine the Enthalpy of Fusion (
ΔHfus
).
Experimental Protocol 2: Boiling Point via TGA
Because Isopropyl-(4-methyl-3-nitro-phenyl)-amine contains a thermally unstable nitro group, heating the bulk liquid to its atmospheric boiling point will likely result in decomposition. Thermogravimetric Analysis (TGA) circumvents this by measuring the kinetics of vaporization at lower temperatures using a pin-hole crucible[5][6].
Causality of the Pin-Hole Technique
By placing the sample in a hermetically sealed pan with a precisely drilled laser pin-hole (e.g., 50 µm), the vapor escaping the pan reaches a steady state. The temperature at which the maximum rate of mass loss occurs (the peak of the first derivative curve, DTG) corresponds to the boiling point at the specific pressure of the TGA cell.
Step-by-Step Methodology
Sample Preparation: Weigh approximately 5.0–10.0 mg of the compound into an aluminum TGA pan.
Crucible Sealing: Seal the pan with a lid containing a 50 µm pin-hole. This restricts vapor diffusion and ensures the internal pressure equals the external applied pressure.
Atmospheric Control: Load the sample into the TGA furnace. Purge with dry Nitrogen at 40 mL/min.
Heating Program: Apply a slow heating rate of 5 °C/min from ambient temperature to 350 °C. Monitor the mass curve continuously. If a sudden, sharp mass loss accompanied by an exothermic spike is observed, halt the experiment immediately (indicative of nitro-group decomposition).
Data Extrapolation: Record the temperature at the DTG peak. To find the normal boiling point (at 760 mmHg), repeat the experiment under several controlled vacuum pressures (e.g., 100, 200, 400 mmHg). Plot
ln(P)
versus
1/T
(Kelvin) and use the Clausius-Clapeyron or Sydney-Young equation to extrapolate the boiling point to 1 atmosphere[2].
Figure 2: Thermodynamic phase transition pathways highlighting the risk of thermal degradation.
Data Presentation & Methodological Summary
The following tables summarize the compound's profile and the rationale behind the selected analytical frameworks.
Table 1: Physicochemical & Structural Profile
Parameter
Value / Descriptor
Chemical Name
Isopropyl-(4-methyl-3-nitro-phenyl)-amine
CAS Registry Number
1157071-50-5
Molecular Formula
C10H14N2O2
Molecular Weight
194.23 g/mol
Structural Hazards
Nitroaromatic (High risk of thermal decomposition > 250 °C)
Prevents thermal degradation of the nitro group; requires only milligram quantities; allows mathematical extrapolation to 1 atm.
References
TA Instruments. "What is Differential Scanning Calorimetry?" TA Instruments Resource Library. Available at: [Link]
ResearchGate. "Evaluation of USP melting point standards by differential scanning calorimetry." Journal of Polymer Science. Available at: [Link]
National Institutes of Health (PMC). "Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate normal boiling points." NIH. Available at:[Link]
Wikipedia. "Thermogravimetric analysis: Thermogravimetric kinetics and boiling point derivation." Wikimedia Foundation. Available at:[Link]
An In-Depth Technical Guide on the Electronic and Steric Properties of the Isopropylamine Group in Nitroanilines
Abstract This technical guide provides a comprehensive analysis of the electronic and steric properties of the isopropylamine group as a substituent on nitroaniline scaffolds. Nitroanilines are crucial intermediates and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric properties of the isopropylamine group as a substituent on nitroaniline scaffolds. Nitroanilines are crucial intermediates and final products in the pharmaceutical, dye, and materials science industries. The introduction of an N-isopropyl group significantly modulates the molecule's overall characteristics, influencing its reactivity, basicity, spectroscopic properties, and solid-state packing. This document delves into the nuanced interplay of inductive and resonance effects, alongside the profound impact of steric hindrance, to provide researchers, scientists, and drug development professionals with a detailed understanding of this important chemical moiety. We will explore both experimental and computational methodologies for characterizing these properties, offering field-proven insights and detailed protocols.
Introduction: The Significance of N-Alkylated Nitroanilines
Nitroanilines are a class of aromatic compounds that feature both a strongly electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂) attached to a benzene ring. This "push-pull" electronic system gives rise to unique properties, including significant dipole moments, non-linear optical (NLO) activity, and distinct solvatochromic behavior. The N-alkylation of the amino group, such as with an isopropyl substituent, further refines these properties. Understanding the specific contributions of the isopropylamine group is paramount for the rational design of molecules with tailored characteristics for applications ranging from active pharmaceutical ingredients (APIs) to advanced materials.
The isopropyl group, while seemingly a simple alkyl substituent, introduces a complex interplay of electronic and steric effects that are not always intuitive. Its influence extends beyond simple electron donation, affecting the planarity of the amino group, the pKa of the molecule, and the regioselectivity of subsequent chemical transformations. This guide will systematically dissect these effects to provide a robust framework for predicting and manipulating the behavior of isopropylamino nitroanilines.
Electronic Properties of the Isopropylamine Group
The net electronic effect of a substituent on an aromatic ring is a combination of its inductive and resonance effects. The isopropylamine group is a fascinating case study in the balance of these two fundamental electronic contributions.
Inductive and Resonance Effects: A Duality
The nitrogen atom of the amino group is more electronegative than the carbon atom of the benzene ring, leading to an inductive electron-withdrawing effect (-I) through the sigma (σ) bond framework. However, the lone pair of electrons on the nitrogen can be delocalized into the aromatic π-system, resulting in a powerful resonance electron-donating effect (+R) . In the case of an unsubstituted amino group, the +R effect strongly dominates, making it a powerful activating group in electrophilic aromatic substitution.
The introduction of an isopropyl group to the nitrogen atom modulates these effects:
Inductive Effect (+I) of the Alkyl Group: The isopropyl group, being an alkyl group, is electron-donating through induction (+I effect). This effect pushes electron density towards the nitrogen atom, which in turn enhances its ability to donate its lone pair into the aromatic ring, thereby strengthening the overall +R effect of the amino group.
Steric Inhibition of Resonance: As will be discussed in detail in the steric properties section, the bulkiness of the isopropyl group can force the amino group out of the plane of the benzene ring. This twisting disrupts the optimal orbital overlap required for resonance, thereby diminishing the +R effect.
The ultimate electronic character of the isopropylamine group is a delicate balance between the enhanced electron donation from the alkyl group and the potential for steric inhibition of resonance. The position of the nitro group (ortho, meta, or para) will also significantly influence this electronic interplay.
Quantifying Electronic Effects: Hammett Constants
Hammett constants (σ) are a valuable tool for quantifying the electron-donating or electron-withdrawing nature of a substituent. These constants are derived from the ionization of substituted benzoic acids. While specific Hammett constants for the isopropylamino group are not as commonly tabulated as for simpler groups, values for related N-alkylamino groups can provide useful insights. For instance, the σp value for the NHPr-i group has been reported as -0.53, indicating a strong electron-donating character. It is important to note that these values can be influenced by the specific reaction and solvent conditions.
Substituent
σ_meta (σm)
σ_para (σp)
-NH₂
-0.16
-0.66
-N(CH₃)₂
-0.15
-0.83
-NO₂
0.71
0.78
Data sourced from publicly available Hammett constant tables.
The highly negative σp value for the dimethylamino group (-0.83) highlights the strong electron-donating nature of N,N-dialkylamino groups. We can infer that the isopropylamino group will have a similarly strong, if not slightly modulated, electron-donating capacity, contingent on the degree of steric hindrance.
Steric Properties of the Isopropylamine Group
The steric bulk of the isopropyl group is one of its most defining features and has profound consequences for the molecular structure and reactivity of isopropylamino nitroanilines.
Steric Hindrance and Molecular Conformation
The two methyl groups of the isopropyl substituent create significant steric hindrance around the nitrogen atom. This bulkiness can lead to several important conformational effects:
Increased C-N Bond Rotation Barrier: The steric clash between the isopropyl group and the ortho-hydrogens of the benzene ring can increase the energy barrier for rotation around the C-N bond.
Pyramidalization of the Nitrogen Atom: To alleviate steric strain, the nitrogen atom may adopt a more pyramidal geometry, moving it out of the plane of the benzene ring. This deviation from planarity directly impacts the resonance interaction as described earlier.
Influence on Intermolecular Interactions: The bulky isopropyl group can shield the amino group, hindering its ability to participate in hydrogen bonding as a donor. This can affect crystal packing and solubility.
The steric hindrance is particularly pronounced when there are substituents at the ortho positions of the aniline ring. In such cases, the isopropyl group can be forced into a conformation that severely limits its electronic communication with the aromatic system.
Impact on Reactivity
The steric bulk of the isopropylamine group can direct the outcome of chemical reactions. For example, in electrophilic aromatic substitution reactions, the isopropyl group can block access to the ortho positions, favoring substitution at the para position. Furthermore, reactions that involve the amino group itself, such as N-alkylation or acylation, can be significantly slower compared to less hindered anilines due to the steric shielding of the nitrogen lone pair.
Experimental Methodologies for Characterization
A multi-technique approach is essential for a thorough understanding of the electronic and steric properties of isopropylamino nitroanilines.
Synthesis of a Model Compound: N-isopropyl-4-nitroaniline
A representative synthesis of an N-isopropylnitroaniline is the N-alkylation of the corresponding nitroaniline.
Experimental Protocol: Synthesis of N-isopropyl-4-nitroaniline
Procedure:
a. To a solution of 4-nitroaniline (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).
b. Add 2-bromopropane (1.5 eq) dropwise to the stirred suspension at room temperature.
c. Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
e. Collect the resulting precipitate by vacuum filtration and wash with water.
f. Purify the crude product by recrystallization from ethanol to yield N-isopropyl-4-nitroaniline as a yellow solid.
Rationale: This procedure utilizes a standard nucleophilic aromatic substitution approach where the deprotonated aniline acts as the nucleophile. Potassium carbonate is a suitable base for this transformation, and DMF is an appropriate polar aprotic solvent.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for probing the electronic environment of the molecule.
4.2.1. UV-Visible Spectroscopy
The "push-pull" nature of nitroanilines results in a strong intramolecular charge-transfer (ICT) band in their UV-Vis spectra. The position of the maximum absorbance (λ_max) is sensitive to the electronic properties of the substituents and the polarity of the solvent. N-alkylation typically leads to a bathochromic (red) shift in the λ_max compared to the parent aniline, indicative of a more efficient charge transfer due to the electron-donating nature of the alkyl group.
Experimental Protocol: UV-Visible Spectroscopy
Sample Preparation: Prepare a dilute solution of the N-isopropyl-4-nitroaniline in a suitable solvent (e.g., ethanol or acetonitrile) to achieve an absorbance in the range of 0.1-1.0.
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
Data Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the pure solvent as a reference.
Data Analysis: Determine the λ_max and calculate the molar absorptivity (ε) if the concentration is known.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms in the molecule.
¹H NMR: The chemical shifts of the aromatic protons are particularly informative. The electron-donating isopropylamine group will shield the ortho and para protons, causing them to appear at a higher field (lower ppm) compared to nitrobenzene. The protons of the isopropyl group will appear as a septet for the CH and a doublet for the two CH₃ groups.
¹³C NMR: The chemical shifts of the aromatic carbons can be used to probe the electron density at different positions on the ring.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For isopropylamino nitroanilines, this technique can directly measure the degree of pyramidalization at the nitrogen atom and the dihedral angle between the amino group and the aromatic ring, providing a quantitative measure of steric hindrance.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic and steric properties of molecules.
Geometry Optimization and Electronic Properties
DFT calculations can be used to predict the lowest energy conformation of a molecule, providing information on bond lengths, angles, and dihedral angles that can be compared with X-ray crystallographic data. From the optimized geometry, a variety of electronic properties can be calculated:
Mulliken and Natural Population Analysis (NPA): These methods provide atomic charges, offering a quantitative measure of the electron distribution within the molecule.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and reactivity of the molecule.
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions.
Simulating Spectroscopic Data
DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra (using Time-Dependent DFT or TD-DFT), which can aid in the interpretation of experimental data.
Computational Workflow: DFT Analysis
Caption: A typical workflow for DFT-based molecular property prediction.
Conclusion
The isopropylamine group exerts a complex and multifaceted influence on the properties of nitroaniline derivatives. Its electronic character is a fine balance between the inductive donation of the alkyl group and the potential for steric inhibition of resonance. The significant steric bulk of the isopropyl group plays a crucial role in determining molecular conformation, reactivity, and intermolecular interactions. A comprehensive understanding of these properties, achieved through a combination of synthesis, spectroscopy, X-ray crystallography, and computational modeling, is essential for the rational design and development of novel materials and pharmaceutical agents based on the isopropylamino nitroaniline scaffold. This guide has provided a foundational framework and practical methodologies to aid researchers in this endeavor.
References
Journal of the Chemical Society B: Physical Organic. (n.d.). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. RSC Publishing. Retrieved from [Link]
Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52–62. [Link]
MDPI. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]
Physical Chemistry Research. (n.d.). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Retrieved from [Link]
Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Retrieved from [Link]
AFIT. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]
Journal of Chemical & Engineering Data. (2023, October 20). Exploring the Steric Effect in the Formation of Hydrogen Bonded Complexes of Isopropyl Amine with Aryl Ethers in n-Hexane. ACS Publications. Retrieved from [Link]
Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]
SciSpace. (2005, January 31). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
ACS Publications. (2013, March 22). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Retrieved from [Link]
Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]
University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]
Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20.... Retrieved from [Link]
YouTube. (2021, May 5). A Survey of Hammett Substituent Constants. Retrieved from [Link]
ScienceDirect. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]
Dalton Transactions. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. Retrieved from [Link]
PMC. (2012, March 6). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Retrieved from [Link]
ResearchGate. (2025, August 7). *Synthesis and characterization of poly(N-isopropylmethacrylamide-co-acrylic acid) microgels for in situ
Protocols & Analytical Methods
Method
Reductive amination of 4-methyl-3-nitroaniline to synthesize N-isopropyl derivatives
Application Note: Chemoselective Reductive Amination of 4-Methyl-3-nitroaniline to N-Isopropyl Derivatives Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provid...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Reductive Amination of 4-Methyl-3-nitroaniline to N-Isopropyl Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Objective: To provide a robust, self-validating protocol for the chemoselective N-isopropylation of a deactivated nitroaniline, avoiding over-reduction of the sensitive nitro moiety.
Strategic Overview & Mechanistic Rationale
Reductive amination is a foundational transformation in pharmaceutical synthesis, enabling the rapid assembly of substituted amines[1]. However, applying this methodology to substrates with multiple reducible functional groups—such as 4-methyl-3-nitroaniline—presents a critical chemoselectivity challenge.
The synthesis of the N-isopropyl derivative from 4-methyl-3-nitroaniline and acetone is complicated by two competing factors:
Electronic Deactivation: The strongly electron-withdrawing nitro group reduces the nucleophilicity of the primary amine. Consequently, the initial condensation with acetone to form the hemiaminal and subsequent iminium ion is thermodynamically unfavorable and kinetically slow[2].
Competing Reduction Pathways: Traditional global reduction methods (e.g., catalytic hydrogenation using Pd/C and H₂) will indiscriminately reduce the nitro group to a primary amine, yielding complex mixtures of diamine byproducts[3].
To overcome these barriers, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent[4]. STAB is a mild, sterically bulky hydride source that exhibits exquisite chemoselectivity. It rapidly reduces electrophilic iminium ions but remains completely inert toward nitro groups and unactivated ketones (such as the acetone starting material) at room temperature[4].
Quantitative Reagent Analysis
Selecting the correct reducing agent is the most critical variable in this workflow. The table below summarizes the empirical outcomes of various reductive conditions applied to nitroaniline substrates.
Reducing Agent
Reaction Conditions
Nitro Group Tolerance
Imine Reduction Efficiency
Primary Reaction Outcome
NaBH(OAc)₃ (STAB)
DCE, AcOH (1 eq), RT
Excellent
High
Target N-isopropyl amine
NaBH₃CN
MeOH, pH ~4, RT
Good
Moderate
Target amine (Risk of toxic HCN)
Pd/C + H₂
EtOH, 1 atm, RT
Poor
High
Over-reduction (Diamine byproducts)
NaBH₄
EtOH, RT
Moderate
Low
Direct ketone reduction (Isopropanol)
Table 1: Comparative efficacy of reducing agents for the N-alkylation of deactivated nitroanilines.
Reaction Pathway & Chemoselectivity
The following diagram illustrates the targeted reaction pathway versus the non-selective degradation pathway.
Reaction pathway demonstrating chemoselective reductive amination vs. non-selective reduction.
Experimental Protocol: Synthesis of N-Isopropyl-4-methyl-3-nitroaniline
This protocol is designed as a self-validating system. In-process controls and specific quenching sequences are engineered to ensure both high product fidelity and laboratory safety.
Action: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, dissolve 4-methyl-3-nitroaniline (1.52 g) in anhydrous DCE (30 mL).
Causality: DCE is the premier solvent for STAB-mediated reductive aminations[4]. It provides high solubility for both the deactivated aniline and the borohydride species while avoiding the protic interference (and potential side reactions) associated with alcohols like methanol.
Step 2: Acid-Catalyzed Condensation
Action: Add anhydrous acetone (3.67 mL) followed by glacial acetic acid (0.57 mL) to the stirring solution. Stir at room temperature for 30 minutes.
Causality: Because the amine is electronically deactivated, imine formation is the rate-limiting step. Using acetone in a 5-fold stoichiometric excess drives the equilibrium forward. Acetic acid acts as a Brønsted acid catalyst, protonating the acetone carbonyl to increase its electrophilicity, thereby forcing the generation of the transient iminium ion[4].
Step 3: Chemoselective Reduction
Action: Cool the reaction mixture to 0–5 °C using an ice-water bath. Add STAB (3.18 g) portion-wise over 15 minutes. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.
Causality: Portion-wise addition at 0 °C mitigates the mild exotherm and prevents the premature thermal decomposition of the hydride reagent. STAB will selectively trap and reduce the iminium ion as it forms, driving the entire reaction network to completion via Le Chatelier's principle without touching the nitro group[4].
Step 4: In-Process Control (IPC)
Action: Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV detection at 254 nm) or LC-MS.
Causality: Validates the complete consumption of the starting material. The N-isopropyl product will elute with a higher Rf value (less polar) than the primary amine starting material.
Step 5: Safe Quenching & Workup
Action: Cool the flask to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) dropwise. Stir vigorously for 30 minutes until gas evolution ceases.
Causality: The dropwise addition of NaHCO₃ neutralizes the acetic acid and safely hydrolyzes any unreacted STAB. This step evolves hydrogen gas (H₂); rushing this step risks a dangerous pressure buildup or foaming[4].
Step 6: Extraction and Purification
Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure N-isopropyl-4-methyl-3-nitroaniline.
References
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019. URL: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL: [Link]
Tarasevich, V. A., & Kozlov, N. G. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." Frontiers in Chemistry, 2019. URL: [Link]
Application Note: A Robust HPLC-UV Method for the Quantification of Isopropyl-(4-methyl-3-nitro-phenyl)-amine
Abstract This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Isopropyl-(4-methyl-3...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Isopropyl-(4-methyl-3-nitro-phenyl)-amine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated, ensuring scientific integrity and a self-validating system.
Introduction: The Analytical Challenge
Isopropyl-(4-methyl-3-nitro-phenyl)-amine is an aromatic amine containing a nitro functional group. The accurate quantification of such compounds is critical in various stages of pharmaceutical development, including synthesis monitoring, purity assessment, and stability testing. The presence of the nitro group, a strong chromophore, makes UV detection a suitable choice for HPLC analysis. The amine group can provide a site for ionization, which must be controlled for reproducible chromatography. This guide outlines a systematic approach to developing a reliable HPLC method for this analyte.
Analyte Characteristics & Initial Considerations
Structure: The molecule contains a substituted benzene ring, making it relatively non-polar and thus well-suited for reversed-phase chromatography.
Functional Groups: The presence of an amine (-NH) group, a nitro (-NO2) group, and a methyl (-CH3) group influences its polarity and reactivity.[1] The amine group is basic, and its pKa will be a critical parameter in mobile phase selection. The nitro group is a strong electron-withdrawing group and a UV chromophore.
Predicted Properties:
pKa: The pKa of the secondary amine is likely to be in the range of 4-5, similar to other substituted anilines.[2][3] To ensure consistent retention and peak shape, the mobile phase pH should be controlled to be at least 2 pH units away from the analyte's pKa.
logP: The octanol-water partition coefficient (logP) is predicted to be in the range of 2-4, indicating moderate hydrophobicity. This suggests that a C18 or C8 column will provide adequate retention.
UV Absorbance: Aromatic nitro compounds typically exhibit strong UV absorbance between 250-280 nm.[4] A wavelength of 254 nm is a common and effective choice for detection.[4][5]
HPLC Method Development
The development of a robust HPLC method is a systematic process. The following sections detail the experimental choices and their rationale.
Column Selection
A C18 (octadecylsilane) stationary phase is recommended as the primary choice due to the predicted non-polar nature of the analyte. A standard column dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure. For higher throughput and resolution, a column with a smaller particle size (e.g., < 3 µm) can be considered.
Mobile Phase Selection and Optimization
A gradient elution is proposed to ensure a reasonable run time and good peak shape.
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The addition of formic acid will acidify the mobile phase to a pH of approximately 2.7. This will ensure the amine functional group is consistently protonated, leading to a single, sharp chromatographic peak.
Mobile Phase B (Organic): Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency. Methanol is a suitable alternative but may result in different selectivity.[6]
Detection Wavelength
Based on the characteristic absorbance of nitroaromatic compounds, a detection wavelength of 254 nm is recommended.[4][7][8] To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of Isopropyl-(4-methyl-3-nitro-phenyl)-amine should be acquired, and the wavelength of maximum absorbance (λmax) selected.
Workflow for Method Development
Caption: A systematic workflow for HPLC method development and validation.
Detailed HPLC Protocol
Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
Parameter
Recommended Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
40% B to 90% B in 10 minutes, hold for 2 minutes, return to 40% B in 1 minute, and equilibrate for 5 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 254 nm
Standard Preparation:
Prepare a stock solution of Isopropyl-(4-methyl-3-nitro-phenyl)-amine at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the diluent.
Sample Preparation:
Accurately weigh the sample containing the analyte.
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[9][10][11][12][13]
Caption: Key parameters for HPLC method validation as per ICH Q2(R2) guidelines.
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[11]
Protocol: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of the analyte, and a sample solution.
Acceptance Criteria: The blank and placebo should not show any interfering peaks at the retention time of the analyte.
Linearity and Range
Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte.[11]
Protocol: Analyze the prepared calibration standards (at least five concentrations) in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[11]
Protocol: Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results.[11]
Repeatability (Intra-day precision):
Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Intermediate Precision (Inter-day precision):
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Introduce small variations in the method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the development and validation of an HPLC-UV method for the quantification of Isopropyl-(4-methyl-3-nitro-phenyl)-amine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can establish a reliable and robust analytical method suitable for regulatory submission and routine quality control. The principles outlined here are also applicable to the analysis of other similar aromatic nitro compounds.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]
ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. [Link]
Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]
LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
MICROSOLV. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
ResearchGate. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]
SlideShare. (n.d.). Ich guidelines for validation final. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
International Council for Harmonisation. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]
Application Note: Catalytic Hydrogenation of N-Isopropyl-4-methyl-3-nitroaniline to Phenylenediamines
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary The reduction of substituted nitroarenes to their corresponding...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Advanced Protocol and Mechanistic Guide
Executive Summary
The reduction of substituted nitroarenes to their corresponding anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), advanced polymers, and specialized antioxidants[1]. This application note details the highly efficient catalytic hydrogenation of N-isopropyl-4-methyl-3-nitroaniline (CAS: 1157071-50-5)[2] to N4-isopropyl-4-methylbenzene-1,3-diamine .
By utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere, this methodology provides a clean, atom-economical, and highly scalable route. This guide emphasizes the mechanistic causality behind parameter selection and establishes a self-validating experimental framework to ensure safety, high yield, and high purity.
Mechanistic Rationale & Catalyst Selection
The Haber-Lukashevich Pathway
The catalytic hydrogenation of nitroarenes over heterogeneous transition metal catalysts does not occur in a single step. It proceeds via the well-established Haber-Lukashevich mechanism [3][4]. The nitro group (-NO₂) undergoes a series of sequential reductions on the palladium surface:
Nitro to Nitroso: The addition of hydrogen and elimination of water yields a nitrosoarene intermediate.
Nitroso to Hydroxylamine: Rapid reduction of the nitroso species yields an N-phenylhydroxylamine intermediate.
Hydroxylamine to Amine: The rate-determining cleavage of the N-O bond yields the final phenylenediamine product[5].
Understanding this causality is critical for process chemists: incomplete hydrogenation does not merely lower the yield; it leaves reactive, thermally unstable hydroxylamine intermediates in the reaction matrix[3].
Caption: Haber-Lukashevich stepwise reduction pathway of nitroarenes to phenylenediamines.
Why Pd/C?
For the substrate N-isopropyl-4-methyl-3-nitroaniline, 5% or 10% Pd/C is the optimal catalyst[1][3].
Chemoselectivity: The substrate contains an aromatic ring, an isopropylamine group, and a methyl group. Because it lacks reducible halogens (e.g., -Cl, -Br), there is no risk of catalytic hydrodehalogenation.
Reaction Kinetics: Pd/C provides exceptional surface area for hydrogen activation and facilitates the outer-sphere electron transfer necessary to reduce the nitro group rapidly under mild conditions[3].
Experimental Design & Causality
A robust protocol is a self-validating system. Every reagent and step must serve a specific, verifiable purpose.
Solvent Selection (Methanol or Ethanol): Alcohols are chosen because they possess high solubility for both the nitroarene substrate and hydrogen gas. Furthermore, protic solvents facilitate the proton-coupled electron transfer steps required to cleave the N-O bonds[5].
Temperature (25 °C – 40 °C): Mild heating accelerates the rate-determining step (hydroxylamine reduction) without promoting unwanted ring hydrogenation.
In-Process Control (IPC): The reaction is strictly governed by HPLC monitoring. The system validates itself: work-up cannot proceed until the hydroxylamine intermediate is quantified at <0.1%.
Equipment: Parr shaker or high-pressure autoclave, Celite® 545, PTFE filters.
Workflow Diagram
Caption: Step-by-step experimental workflow for the catalytic hydrogenation process.
Detailed Methodology
Step 1: Reactor Charging (Inert Atmosphere)
Flush the reaction vessel with Nitrogen (N₂) for 5 minutes. Causality: Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors. An inert atmosphere prevents auto-ignition.
Charge the vessel with 10.0 g (51.5 mmol) of N-isopropyl-4-methyl-3-nitroaniline.
Add 100 mL of Methanol. Stir until the substrate is fully dissolved.
Carefully add 0.5 g of 10% Pd/C (50% wet).
Step 2: Purging & Pressurization
Seal the reactor. Purge the headspace with N₂ (pressurize to 30 psi, then vent) three times to remove residual oxygen.
Purge the headspace with H₂ (pressurize to 30 psi, then vent) three times to displace the nitrogen.
Pressurize the reactor to 45 psi (approx. 3 atm) with H₂.
Step 3: Hydrogenation & Self-Validation
Initiate vigorous stirring (800-1000 rpm) to overcome mass transfer limitations between the H₂ gas, liquid solvent, and solid catalyst.
Maintain the temperature at 30 °C. The reaction is exothermic; use a cooling jacket if scaling up.
Monitor H₂ uptake. Once uptake ceases (typically 2-4 hours), maintain stirring for an additional 30 minutes.
Self-Validation (IPC): Withdraw a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC. Ensure the hydroxylamine intermediate is <0.1%. If >0.1%, repressurize and stir for an additional hour.
Step 4: Work-up and Catalyst Recovery
Vent the H₂ gas safely and purge the reactor with N₂ three times.
Prepare a Buchner funnel with a tightly packed pad of Celite® 545. Causality: Celite traps the sub-micron Pd/C particles, preventing them from passing into the filtrate and ensuring the catalyst remains wet, mitigating fire risks.
Filter the reaction mixture through the Celite pad under a gentle vacuum. Wash the pad with 20 mL of fresh Methanol. Never let the Pd/C pad run dry.
Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 150 mbar) to yield the crude N4-isopropyl-4-methylbenzene-1,3-diamine.
Data Presentation: Parameter Optimization
The following table summarizes the quantitative data for optimizing the hydrogenation of N-isopropyl-4-methyl-3-nitroaniline, demonstrating the causality between reaction parameters and product yield.
Parameter Set
Catalyst Loading
H₂ Pressure
Temp (°C)
Time (h)
Hydroxylamine (%)
Isolated Yield (%)
Trial 1 (Baseline)
2 wt%
1 atm
25
8.0
4.5%
78%
Trial 2 (Pressure)
2 wt%
3 atm
25
4.5
1.2%
85%
Trial 3 (Temp)
2 wt%
3 atm
40
3.0
0.5%
91%
Trial 4 (Optimal)
5 wt%
3 atm
30
2.5
< 0.1%
96%
Note: Trial 4 represents the optimal balance. Increasing catalyst loading to 5 wt% ensures complete conversion of the hydroxylamine intermediate without requiring excessive heat, which can degrade the electron-rich phenylenediamine product.
Safety & Troubleshooting
Stalled Reactions: If H₂ uptake stops prematurely, the catalyst may be poisoned (e.g., by sulfur impurities in the substrate) or the hydroxylamine intermediate has precipitated. Solution: Verify substrate purity. If pure, add a fresh catalytic amount of Pd/C under N₂ and resume.
Product Discoloration: Phenylenediamines are highly susceptible to aerial oxidation, turning dark brown or purple upon exposure to oxygen. Solution: Store the isolated N4-isopropyl-4-methylbenzene-1,3-diamine under an argon atmosphere or convert it immediately to a stable hydrochloride salt by bubbling HCl gas through an ethereal solution of the product.
References
Oriental Journal of Chemistry. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from:[Link]
National Institutes of Health (PMC). Design and Synthesis of N-Doped Carbons as Efficient Metal-Free Catalysts in the Hydrogenation of 1-Chloro-4-Nitrobenzene. Retrieved from:[Link]
Journal of Chemical Education (ACS). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from:[Link]
Application of N-isopropyl-4-methyl-3-nitroaniline in Industrial Dye Manufacturing: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and professionals in the field of dye chemistry on the application of N-isopropyl-4-methyl-3-nitroaniline as a key intermediate in the s...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive technical guide for researchers, scientists, and professionals in the field of dye chemistry on the application of N-isopropyl-4-methyl-3-nitroaniline as a key intermediate in the synthesis of industrial dyes. This guide will delve into the chemical principles, detailed experimental protocols, and critical considerations for utilizing this versatile compound to produce high-performance colorants.
Introduction: The Strategic Importance of Substituted Nitroanilines in Dye Chemistry
Substituted anilines are foundational pillars in the synthesis of a vast array of organic colorants. Among these, nitroaniline derivatives are of particular industrial significance due to the electron-withdrawing nature of the nitro group, which plays a crucial role in the chromophoric system of the final dye molecule. N-isopropyl-4-methyl-3-nitroaniline, with its unique combination of an isopropyl group, a methyl group, and a nitro group on the aniline backbone, offers a nuanced approach to tuning the properties of azo dyes. These substituents influence the compound's reactivity, solubility, and ultimately, the spectral and fastness properties of the resulting dyes.
The strategic placement of the isopropyl and methyl groups can impart increased solubility in organic solvents and polymer matrices, making dyes derived from this intermediate particularly suitable for disperse applications on hydrophobic fibers like polyester. Furthermore, these alkyl groups can sterically hinder the aggregation of dye molecules, leading to brighter shades and improved color yield. The nitro group, a potent auxochrome, is instrumental in shifting the absorption maximum of the dye to longer wavelengths, enabling the creation of a spectrum of colors from yellow to red and beyond.
Physicochemical Properties of N-isopropyl-4-methyl-3-nitroaniline
A thorough understanding of the physical and chemical properties of N-isopropyl-4-methyl-3-nitroaniline is paramount for its effective use in dye synthesis.
Property
Value
Reference
Molecular Formula
C₁₀H₁₄N₂O₂
N/A
Molecular Weight
194.23 g/mol
N/A
Appearance
Expected to be a yellow to orange crystalline solid
Note: As N-isopropyl-4-methyl-3-nitroaniline is a specialized intermediate, comprehensive experimental data is not widely published. The properties are inferred from closely related chemical structures.
Core Application: Synthesis of Azo Disperse Dyes
The primary industrial application of N-isopropyl-4-methyl-3-nitroaniline is as a diazo component in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and represent the largest class of commercial dyes. The synthesis is a two-step process: diazotization followed by azo coupling.
The Chemistry of Azo Dye Synthesis
Diazotization: This initial step involves the conversion of the primary aromatic amine group of N-isopropyl-4-methyl-3-nitroaniline into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly sodium nitrite. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich coupling component in an electrophilic aromatic substitution reaction. The choice of the coupling component is a key determinant of the final dye's color and properties. Common coupling components include phenols, naphthols, and aromatic amines.
Detailed Experimental Protocols
The following protocols are presented as a representative guide for the synthesis of an azo disperse dye using N-isopropyl-4-methyl-3-nitroaniline. These should be adapted and optimized based on specific laboratory conditions and desired dye characteristics.
Protocol 1: Diazotization of N-isopropyl-4-methyl-3-nitroaniline
Objective: To prepare a stable diazonium salt solution of N-isopropyl-4-methyl-3-nitroaniline.
Materials:
N-isopropyl-4-methyl-3-nitroaniline
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Sodium Nitrite (NaNO₂)
Distilled Water
Ice
Procedure:
In a 250 mL beaker, prepare a solution of concentrated hydrochloric acid and water. Carefully add N-isopropyl-4-methyl-3-nitroaniline to the acid solution with constant stirring.
Cool the mixture to 0-5 °C in an ice bath. It is crucial to maintain this temperature throughout the diazotization process to ensure the stability of the diazonium salt.[5]
Prepare a solution of sodium nitrite in distilled water.
Slowly add the sodium nitrite solution dropwise to the cooled amine-acid mixture. Continuous and efficient stirring is essential to ensure uniform reaction and to dissipate any localized heat generation.[6]
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the diazonium salt and is ready for the coupling reaction.
Causality of Experimental Choices:
Acidic Medium: The acid serves to protonate the nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent. It also stabilizes the resulting diazonium salt.
Low Temperature: Diazonium salts are thermally unstable and can decompose to form phenols and nitrogen gas at higher temperatures, which would result in a lower yield of the desired dye.
Protocol 2: Azo Coupling with a Naphthol Derivative
Objective: To synthesize an azo disperse dye by coupling the diazonium salt with a suitable coupling component.
Materials:
Diazonium salt solution from Protocol 4.1
2-Naphthol (or other suitable coupling component)
Sodium Hydroxide (NaOH)
Sodium Carbonate (Na₂CO₃)
Ethanol or Methanol
Distilled Water
Procedure:
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. The alkaline conditions are necessary to deprotonate the hydroxyl group of the naphthol, forming the more reactive naphthoxide ion.
Cool the coupling component solution to 0-5 °C in an ice bath.
Slowly and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold coupling component solution.
The coupling reaction is typically rapid, and the dye will precipitate out of the solution as a colored solid.
Maintain the alkaline pH of the reaction mixture by adding a solution of sodium carbonate as needed.
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Isolate the precipitated dye by vacuum filtration.
Wash the dye with cold water to remove any unreacted starting materials and inorganic salts.
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to purify it.
Dry the purified dye in a vacuum oven at a moderate temperature.
Causality of Experimental Choices:
Alkaline Conditions for Coupling: The coupling component is activated under alkaline conditions, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the diazonium ion.
Vigorous Stirring: Ensures proper mixing of the reactants, leading to a higher yield and more uniform product.
Visualization of the Synthesis Workflow
The general workflow for the synthesis of an azo dye from N-isopropyl-4-methyl-3-nitroaniline can be visualized as follows:
General workflow for azo dye synthesis.
Characterization and Quality Control
The synthesized dye should be thoroughly characterized to confirm its structure and assess its purity. Standard analytical techniques include:
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the azo linkage (-N=N-), nitro group (-NO₂), and hydroxyl or amino groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the molecular structure of the dye.
Mass Spectrometry (MS): To determine the molecular weight of the dye and confirm its elemental composition.
Chromatography (TLC, HPLC): To assess the purity of the synthesized dye.
Application on Textile Fibers
Dyes derived from N-isopropyl-4-methyl-3-nitroaniline are expected to be suitable for dyeing hydrophobic fibers like polyester. The application process typically involves a high-temperature dyeing method.
Protocol 3: High-Temperature Dyeing of Polyester Fabric
Objective: To apply the synthesized disperse dye to polyester fabric.
Prepare a dye dispersion by grinding the dye with a dispersing agent and a small amount of water to form a fine paste.
Add the paste to a dye bath containing water and more dispersing agent.
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7]
Introduce the polyester fabric into the dye bath.
Gradually raise the temperature of the dye bath to 130 °C and maintain this temperature for 60-90 minutes.[7]
After dyeing, cool the bath and rinse the fabric thoroughly with water.
Perform a reduction clearing process to remove any unfixed surface dye, which improves the fastness properties. This typically involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.
Finally, wash the fabric with a neutral soap solution and dry it.
Conclusion
N-isopropyl-4-methyl-3-nitroaniline is a valuable, albeit specialized, intermediate for the synthesis of high-performance azo disperse dyes. Its unique substitution pattern offers dye chemists a tool to fine-tune the properties of colorants for specific industrial applications. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals to explore the potential of this compound in the development of novel and improved dyes. Adherence to sound chemical principles and rigorous quality control are essential for achieving reproducible and high-quality results in industrial dye manufacturing.
References
Patel, K. D., et al. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 9(8).
Obi, C., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery Scientific Society, 58(312), 856-862.
Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4), 863-870.
BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline. BenchChem.
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
NextSDS. (n.d.). N-isopropyl-4-nitroaniline — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). N-isopropyl-4-nitroaniline (C9H12N2O2). Retrieved from [Link]
Ali, S., et al. (2018). SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS. Science World Journal, 13(2).
PubChem. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Fastest non-ionic azo dyes and transfer of their thermal isomerisation kinetics into liquid-crystalline materials. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 6943-17-5| Chemical Name : 6-Nitro-4-quinazolone. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols: N-(4-bromophenyl)
LookChem. (n.d.). CAS No.6943-17-5,6-NITROQUINAZOLIN-4(3H). Retrieved from [Link]
Topic: N-alkylation Protocols for Synthesizing Isopropyl-(4-methyl-3-nitro-phenyl)-amine
An Application Note and Protocol Guide Abstract This document provides detailed application notes and experimental protocols for the synthesis of Isopropyl-(4-methyl-3-nitro-phenyl)-amine, a substituted N-alkylaniline in...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol Guide
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Isopropyl-(4-methyl-3-nitro-phenyl)-amine, a substituted N-alkylaniline intermediate relevant to pharmaceutical and materials science research. N-alkylated anilines are crucial building blocks in organic synthesis.[1] This guide presents two distinct and robust methodologies for the N-isopropylation of 4-methyl-3-nitroaniline: Reductive Amination using acetone and Direct Alkylation with an isopropyl halide. The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from the underlying chemical principles to detailed, step-by-step experimental procedures. The causality behind experimental choices, safety considerations, and comparative analysis of the methods are discussed to ensure scientific integrity and practical applicability.
Introduction: Significance of N-Alkylated Anilines
N-alkylated anilines are a pivotal class of compounds, serving as versatile intermediates in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The introduction of an alkyl substituent onto the nitrogen atom of an aniline can profoundly influence its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby modulating its biological activity and synthetic utility.[1][3]
The target molecule, Isopropyl-(4-methyl-3-nitro-phenyl)-amine, incorporates a nitro group, which is a strong electron-withdrawing group that can activate the aromatic ring for further modifications like nucleophilic aromatic substitution.[4][5][6] The nitro group can also be reduced to an amine, providing a synthetic handle for subsequent functionalization. This makes the target compound a valuable precursor for creating diverse chemical libraries in drug discovery programs. This guide details two common and effective methods for its synthesis.
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a highly efficient and widely used one-pot method for forming amines from carbonyl compounds.[7][8] The process involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine.[9][10] This method avoids the isolation of the often-unstable imine intermediate.[11]
Principle of the Method
This protocol utilizes 4-methyl-3-nitroaniline and acetone as the carbonyl source. The reaction proceeds in two key steps:
Imine Formation: The primary amine (4-methyl-3-nitroaniline) attacks the carbonyl carbon of acetone. This is typically catalyzed by a weak acid and results in the formation of a protonated imine (iminium ion) intermediate after the elimination of a water molecule.[7]
Reduction: A selective reducing agent, introduced into the reaction mixture, donates a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[10]
For this synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. It is a mild and selective reducing agent, particularly effective for reductive aminations because it reduces the iminium ion much faster than it reduces the starting ketone, minimizing side reactions.[12] Its use is well-documented for reactions involving weakly basic amines, such as nitroanilines.[13][14]
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methyl-3-nitroaniline (1.0 eq).
Dissolution: Add anhydrous dichloromethane (DCM) followed by acetone (3.0 eq). Stir the mixture at room temperature until all solids have dissolved.
Catalyst Addition (Optional): If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.[1] Stir for 20-30 minutes.
Addition of Reducing Agent: Carefully add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 2-24 hours).
Workup (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volume). Combine the organic layers.
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure Isopropyl-(4-methyl-3-nitro-phenyl)-amine.
Safety Precautions
Handle Sodium triacetoxyborohydride in a fume hood and avoid contact with water or moist air, as it can release flammable hydrogen gas.
Dichloromethane is a volatile and potentially carcinogenic solvent; always work in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Synthesis via Direct N-Alkylation
Direct N-alkylation is a classical method for forming C-N bonds, involving the nucleophilic substitution of an alkyl halide by an amine. This approach is straightforward but requires careful control to prevent over-alkylation, where the secondary amine product reacts further to form a tertiary amine.
Principle of the Method
In this protocol, the nitrogen atom of 4-methyl-3-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). A base is essential for this reaction to proceed efficiently. The base deprotonates the amine, increasing its nucleophilicity, or neutralizes the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Cesium carbonate (Cs₂CO₃) is a particularly effective base for this transformation, promoting high chemoselectivity for N-alkylation.[16]
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methyl-3-nitroaniline (1.0 eq) and cesium carbonate (1.5 eq).
Solvent Addition: Add anhydrous dimethylformamide (DMF) and stir to create a suspension.
Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) dropwise to the stirred suspension at room temperature.
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by TLC until the starting material is consumed.
Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture into water.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volume).
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF.
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Safety Precautions
2-Bromopropane is a volatile and flammable alkylating agent. Handle it with care in a fume hood.
DMF is a high-boiling point solvent that can be absorbed through the skin. Wear appropriate gloves and work in a well-ventilated area.
Cesium carbonate is a hygroscopic and basic solid; avoid inhalation of dust.
Experimental Workflows
Caption: Step-by-step experimental workflows.
Comparative Summary of Protocols
Feature
Protocol 1: Reductive Amination
Protocol 2: Direct N-Alkylation
Principle
Imine formation followed by in-situ reduction.
Nucleophilic substitution (Sₙ2).
Alkyl Source
Ketone (Acetone).
Alkyl Halide (2-Bromopropane).
Key Reagent
Sodium triacetoxyborohydride (STAB).
Cesium Carbonate (Cs₂CO₃).
Selectivity
Generally high for mono-alkylation.
Risk of over-alkylation to tertiary amine.
Reaction Conditions
Mild (room temperature).
Requires heating (60-80 °C).
Reagent Toxicity
STAB is less toxic than alternatives like NaBH₃CN.
Alkyl halides are toxic and lachrymatory.
Byproducts
Borate salts, acetic acid.
Cesium halide salt, CO₂, H₂O.
Solvent
Low-boiling point (DCM).
High-boiling point (DMF).
Scalability
Well-suited for lab and industrial scale.
Generally suitable, but may require optimization.
Conclusion
Both reductive amination and direct N-alkylation are effective and viable methods for the synthesis of Isopropyl-(4-methyl-3-nitro-phenyl)-amine. The choice between the two protocols depends on reagent availability, desired reaction conditions, and scalability considerations. Reductive amination offers a milder, one-pot procedure with generally high selectivity for the desired secondary amine.[11][13] Direct alkylation is a more traditional approach that, while effective, requires heating and careful control to mitigate the risk of over-alkylation. The protocols provided herein serve as a robust starting point for researchers to produce this valuable chemical intermediate for further synthetic applications.
References
Benchchem. Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Benchchem.
Benchchem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Benchchem.
Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. Published September 26, 2023.
Grogan, M. J., et al. A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Published October 26, 2018.
Chemistry Steps. Reductive Amination. Chemistry Steps. Published March 29, 2024.
Wikipedia. Reductive amination. Wikipedia.
Royal Society of Chemistry. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing.
TradeIndia. 4-Methyl-3-Nitroaniline. TradeIndia.
ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Published May 21, 2025.
Kim, J. S., et al. One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry. Published November 13, 2007.
Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Published August 10, 2021.
Majid, R. Nucleophilic Aromatic Substitution.
PubChem. 4-Methyl-3-nitroaniline. PubChem.
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Published June 2, 2017.
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim.
Tokyo Chemical Industry. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Tokyo Chemical Industry. Published September 16, 2024.
Organic Process Research & Development. Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry.
Afanasyev, O. I., et al. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Published 2019.
Benchchem. Application Note: Synthetic Protocols for the N-Alkylation of 4-methyl-3-(propan-2-yl)aniline. Benchchem. Published December 2025.
Kanto Chemical. New Catalysts for Reductive Amination. Kanto Chemical.
Menche, D., et al. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synlett. Published March 1, 2016.
Vaia. Q63P Reductive amination of aldehydes.... Vaia.
Kurosawa, W., et al. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses. Published 2002.
Journal of Materials and Environmental Sciences. Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration.
ResearchGate. Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate.
PMC. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
Eastes, J. W., et al. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Published 1969.
Técnico Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Técnico Lisboa.
Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Patsnap. Published November 19, 2021.
Application Note: Advanced Solvent Extraction and Purification Strategies for Synthesized N-Isopropyl-4-methyl-3-nitroaniline
Target Audience: Organic Chemists, Process Scientists, and Drug Development Professionals Compound: N-Isopropyl-4-methyl-3-nitroaniline (CAS: 1157071-50-5) Introduction & Physicochemical Rationale The isolation of high-p...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Organic Chemists, Process Scientists, and Drug Development Professionals
Compound: N-Isopropyl-4-methyl-3-nitroaniline (CAS: 1157071-50-5)
Introduction & Physicochemical Rationale
The isolation of high-purity substituted anilines is a critical bottleneck in the synthesis of pharmaceutical and agrochemical intermediates. N-isopropyl-4-methyl-3-nitroaniline presents a unique purification challenge due to the electronic interplay of its functional groups. The molecule features a secondary aromatic amine, a hydrophobic methyl group, and a strongly electron-withdrawing meta-nitro group.
The Causality of Basicity and Partitioning:
In standard aliphatic amines, the nitrogen lone pair is highly available for protonation (pKa ~10.6). However, in our target compound, the meta-nitro group exerts a strong inductive electron-withdrawing effect (-I), delocalizing the amine's lone pair into the aromatic ring. This severely depresses the basicity of the amine, resulting in a conjugate acid pKa of approximately 2.5.
A common pitfall in organic synthesis workups is the use of 1M HCl (pH ~0) to wash away basic impurities. For N-isopropyl-4-methyl-3-nitroaniline, a pH 0 wash will protonate a substantial fraction of the target product, driving it into the aqueous layer and causing severe yield loss or intractable emulsions. To achieve selective isolation, extraction parameters must be precisely tuned to this pKa differential[1].
Expert Insight: The pH-Controlled Extraction Dilemma
To resolve the partitioning dilemma, our protocol employs a pH 4.5 acetate buffer during the liquid-liquid extraction phase.
At this specific pH:
Highly basic impurities (e.g., unreacted aliphatic amines or basic catalysts like triethylamine, pKa ~10.7) are >99.9% protonated and partition entirely into the aqueous phase[1].
The target aromatic amine (pKa ~2.5) remains >99% unprotonated, selectively partitioning into the organic phase.
Empirical data indicates that water-saturated ethyl acetate (EtOAc) serves as the optimal organic solvent for extracting nitroanilines across a broad pH range, providing excellent phase separation and high recovery rates[2].
Objective: Isolate the crude target compound from water-soluble byproducts and highly basic impurities.
Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude mass). Ensure complete dissolution; mild sonication can be applied if necessary.
Selective Acid Wash : Transfer the organic solution to a separatory funnel. Add an equal volume of 0.1 M Sodium Acetate/Acetic Acid buffer (pH 4.5). Invert gently 5-6 times and vent the stopcock to prevent pressure buildup. Allow the phases to separate completely. Drain and discard the lower aqueous layer (containing protonated aliphatic impurities).
Neutralization Wash : Wash the retained organic phase with an equal volume of saturated aqueous NaHCO₃ to neutralize any residual acetic acid. Vent frequently, as CO₂ gas will evolve.
Brine Wash : Wash the organic layer with saturated NaCl (brine) to pre-dry the solution and break any micro-emulsions.
Drying & Concentration : Transfer the organic phase to an Erlenmeyer flask. Add anhydrous MgSO₄ and swirl until the drying agent is free-flowing. Filter the suspension and concentrate the filtrate in vacuo (rotary evaporation at 40°C, 200 mbar) to yield the crude N-isopropyl-4-methyl-3-nitroaniline as a dark viscous oil.
Protocol B: Silica Gel Column Chromatography
Objective: Remove structural regioisomers and highly polar polymeric oxidation products[3].
Column Preparation : Slurry-pack a glass chromatography column with silica gel (230-400 mesh) using Hexane.
Sample Loading : Dissolve the crude concentrated product in a minimal volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.
Elution : Elute using a step-gradient solvent system, starting from 90:10 Hexane:EtOAc and gradually increasing to 80:20 Hexane:EtOAc. The nitroaniline derivative is moderately polar and will elute as a distinct yellow/orange band.
Fraction Collection : Monitor fractions via Thin Layer Chromatography (TLC). The target compound exhibits an Rf value of ~0.45 in 80:20 Hexane:EtOAc.
Isolation : Pool the fractions containing the pure target compound and remove the solvent under reduced pressure to obtain the purified analytical-grade product.
Quantitative Data Summary
To facilitate rapid method development and troubleshooting, the following table summarizes the key physicochemical and chromatographic parameters for the purification workflow.
Parameter
Value / Description
Scientific Rationale
Optimal Extraction Solvent
Ethyl Acetate (EtOAc)
High partition coefficient for nitroanilines; easily evaporated[2].
Aqueous Wash pH
pH 4.5 (Acetate Buffer)
Retains target in organic phase while removing highly basic impurities[1].
Stationary Phase
Silica Gel (230-400 mesh)
Provides high-resolution separation of regioisomers[3].
Mobile Phase Gradient
Hexane : EtOAc (80:20 v/v)
Balances the moderate polarity of the secondary amine and nitro group.
Target TLC Rf Value
~0.45 (80:20 Hexane:EtOAc)
Allows for easy visual tracking (UV active at 254 nm and visibly yellow).
Process Workflow Visualization
The following diagram illustrates the logical progression of the extraction and purification process, highlighting the critical phase separation dynamics.
Workflow for the extraction and purification of N-isopropyl-4-methyl-3-nitroaniline.
Technical Support Center: Optimizing the Synthesis of Isopropyl-(4-methyl-3-nitro-phenyl)-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of Isoprop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of Isopropyl-(4-methyl-3-nitro-phenyl)-amine (also known as N-Isopropyl-4-methyl-3-nitroaniline, CAS: 1157071-50-5)[1][2].
This compound is a critical intermediate in the development of various targeted therapeutics, including B-Raf kinase inhibitors[3]. The standard synthetic route involves the reductive amination of 4-methyl-3-nitroaniline with acetone. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks due to the poor electrophilicity of ketones and the chemoselectivity required to preserve the nitro group.
Part 1: Diagnostic Q&A and Troubleshooting
Q1: My conversion rate is plateauing at 40-50% despite using a large excess of acetone. Why is the reaction stalling?
Causality & Expert Insight:
The reaction is likely stalling at the imine (Schiff base) formation stage. Acetone is sterically hindered and less electrophilic than aldehydes. When reacting with 4-methyl-3-nitroaniline, the electron-withdrawing nitro group further reduces the nucleophilicity of the aniline's amine group. This creates a highly unfavorable equilibrium for imine formation.
Solution:
Do not rely solely on excess acetone. You must actively drive the equilibrium forward. Introduce a Lewis acid catalyst, such as Titanium(IV) isopropoxide (Ti(OPr)4), which coordinates with the carbonyl oxygen of acetone, drastically increasing its electrophilicity and acting as a water scavenger to prevent imine hydrolysis. Alternatively, use a Dean-Stark apparatus with a higher-boiling solvent if applicable, though Ti(OPr)4 in a solvent like THF or DCE is generally more effective for this specific substrate[3].
Q2: LC-MS analysis shows a significant byproduct with a mass corresponding to the reduction of the nitro group. How do I prevent this?
Causality & Expert Insight:
The nitro group on the aromatic ring is highly susceptible to reduction. If you are using strong reducing agents like Sodium Borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C), you will inevitably reduce the nitro group to an amine, resulting in N-isopropyl-4-methylbenzene-1,3-diamine.
Solution:
You must use a chemoselective reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the industry standard for this transformation[3]. The electron-withdrawing acetate groups reduce the hydridic character of the boron, making STAB mild enough to exclusively reduce the iminium ion without touching the nitro group.
Q3: I am using STAB, but the reaction is incredibly slow. Can I heat it to reflux?
Causality & Expert Insight:
Heating STAB to reflux in certain solvents can lead to its thermal decomposition and the generation of hydrogen gas, which poses safety risks and depleents your reducing agent.
Solution:
Instead of heat, optimize the pH. STAB performs optimally in slightly acidic conditions (pH 5-6). Add 1-2 equivalents of glacial acetic acid (AcOH) to the reaction mixture. This protonates the imine to form a highly reactive iminium ion, which is rapidly reduced by STAB even at room temperature (25°C)[3].
Part 2: Quantitative Data & Reagent Selection
Selecting the correct reducing agent is the single most critical variable in this workflow. Below is a comparative matrix based on empirical laboratory data.
Reducing Agent
Chemoselectivity (Nitro Preservation)
Reactivity with Ketones
Typical Yield
Primary Drawback
NaBH(OAc)3 (STAB)
Excellent
Moderate
>85%
Requires acidic activation (AcOH).
NaBH3CN
Good
Moderate
70-80%
Generates highly toxic HCN gas upon quenching.
NaBH4
Poor
High
<40%
Non-selective; reduces the nitro group.
H2 / Pd-C
Very Poor
High
0% (Target)
Completely reduces NO2 to NH2.
Part 3: Optimized Experimental Protocol
This protocol outlines a self-validating, high-yield reductive amination utilizing Ti(OPr)4 for imine formation and STAB for chemoselective reduction.
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes to ensure an anhydrous environment. Moisture will immediately hydrolyze the Ti(OPr)4.
Imine Formation: Dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCE (0.2 M concentration). Add acetone (5.0 eq), followed by the dropwise addition of Ti(OPr)4 (1.2 eq) via syringe.
Equilibration: Stir the mixture at room temperature (20-25°C) for 6-8 hours. Validation Check: Pull a 10 µL aliquot, quench in NaHCO3, extract with EtOAc, and run TLC/LC-MS to confirm the disappearance of the primary amine and formation of the imine/enamine intermediate.
Chemoselective Reduction: Once imine formation is maximized, cool the reaction vessel to 0°C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-12 hours[3].
Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3 solution. Caution: Vigorous effervescence (CO2 evolution) will occur. Stir for 30 minutes. A white precipitate (titanium dioxide salts) will form.
Filtration & Extraction: Filter the biphasic mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with dichloromethane (DCM). Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure Isopropyl-(4-methyl-3-nitro-phenyl)-amine.
Part 4: Troubleshooting Workflow Visualization
Below is the logical decision tree for diagnosing common failures in this specific synthesis.
Caption: Diagnostic workflow for resolving low yields in the reductive amination of 4-methyl-3-nitroaniline.
References
Google Patents. (2009). Quinazolinone derivatives and their use as b-raf inhibitors (US20090118261A1). Retrieved from[3]
Reactivity Profiling: Isopropyl-(4-methyl-3-nitro-phenyl)-amine vs. Primary Anilines in Organic Synthesis
Executive Summary In the landscape of organic synthesis and medicinal chemistry, the reactivity of anilines dictates their utility as building blocks for active pharmaceutical ingredients (APIs). This guide provides a ri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of organic synthesis and medicinal chemistry, the reactivity of anilines dictates their utility as building blocks for active pharmaceutical ingredients (APIs). This guide provides a rigorous, objective comparison between standard primary anilines and a highly specific, sterically hindered secondary aniline: Isopropyl-(4-methyl-3-nitro-phenyl)-amine (CAS: 1157071-50-5)[1]. By dissecting the steric and electronic parameters that govern their nucleophilicity, this guide equips researchers with the mechanistic causality needed to engineer optimized synthetic workflows.
Structural and Electronic Causality
The nucleophilicity of amines is fundamentally a measure of the kinetic availability of their nitrogen lone pair to attack an electrophile[2]. Primary anilines (e.g., aniline, p-toluidine) possess an unhindered, rapidly inverting
sp3
-hybridized nitrogen, allowing facile approach by electrophiles.
In contrast, Isopropyl-(4-methyl-3-nitro-phenyl)-amine presents a dual-barrier system that severely suppresses its reactivity:
Steric Shielding: The N-isopropyl group introduces severe A-strain. The bulky methyl groups of the isopropyl moiety physically block the trajectory of incoming electrophiles (such as acyl chlorides or alkyl halides). As established in nucleophilicity scales,
α
-branching on the nitrogen substituent exponentially decreases reaction rates compared to primary or even unbranched secondary amines[2].
Electronic Deactivation: The nitro group at the 3-position exerts a strong inductive electron-withdrawing effect (-I). Although it is meta to the amine (preventing direct resonance delocalization of the nitrogen lone pair into the nitro oxygen), the inductive pull significantly reduces the electron density at the nitrogen center. The 4-methyl group (+I) provides marginal compensatory electron donation, but the net effect remains heavily deactivating.
Caption: Logic flow detailing the steric and electronic factors suppressing nucleophilicity.
Comparative Reactivity Profile
To contextualize the reactivity of Isopropyl-(4-methyl-3-nitro-phenyl)-amine, we compare it against standard primary and secondary anilines. The data below synthesizes expected kinetic behaviors based on steric and electronic parameters.
To validate these reactivity differences in the laboratory, the following protocols are designed as self-validating systems. They incorporate internal standards and mechanistic workarounds to ensure reproducibility when handling recalcitrant substrates.
Protocol A: Comparative N-Acylation Kinetics
Objective: Quantify the acylation rate of primary vs. hindered secondary anilines[3].
Causality & Design: Uncatalyzed acylation of primary anilines proceeds rapidly via a tetrahedral intermediate. For N-isopropyl anilines, the steric clash between the isopropyl methyls and the acyl group raises the activation energy (
ΔG‡
)[4]. Therefore, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is strictly required to form a highly reactive N-acylpyridinium intermediate, bypassing the steric bottleneck.
Step-by-Step Workflow:
Preparation: In two separate, flame-dried 25 mL round-bottom flasks under argon, dissolve 1.0 mmol of the respective aniline (Primary Aniline vs. Isopropyl-(4-methyl-3-nitro-phenyl)-amine) in 5.0 mL of anhydrous dichloromethane (DCM).
Internal Standard Integration: Add 0.5 mmol of n-tetradecane to each flask. Rationale: This acts as an inert internal standard for precise GC-FID quantification, validating mass balance and preventing false-negative conversion readings[5].
Base/Catalyst Addition: Add 1.2 mmol of Triethylamine (TEA) to both flasks. For the secondary aniline flask, add 0.1 mmol (10 mol%) of DMAP. Rationale: TEA neutralizes the generated acid; DMAP acts as an acyl transfer catalyst to overcome the isopropyl steric shield.
Electrophile Introduction: Cool the system to 0 °C. Dropwise, add 1.1 mmol of acetic anhydride.
Real-Time Monitoring: Sample 50 µL aliquots at 10, 30, and 60 minutes. Quench with methanol and analyze via GC-FID.
Validation: The primary aniline will show >95% conversion within 10 minutes. The N-isopropyl target will require room temperature equilibration and >60 minutes to achieve comparable conversion, directly validating the steric hindrance hypothesis.
Objective: Achieve N-alkylation using alcohols instead of toxic alkyl halides[6].
Causality & Design: Traditional
SN2
alkylation with alkyl halides fails for N-isopropyl anilines due to complete lack of reactivity driven by steric repulsion. The "borrowing hydrogen" methodology utilizes transition metals (e.g., Mn or Ru pincer complexes) to temporarily oxidize an alcohol to an aldehyde, form an iminium intermediate, and reduce it back[7]. This pathway forces the condensation through a highly electrophilic transient species.
Step-by-Step Workflow:
Catalyst Activation: In a glovebox, charge a Schlenk tube with 3 mol% of a defined PNP manganese pincer complex and 1.0 equiv of KOtBu. Rationale: The strong base deprotonates the precatalyst to form the active amido complex[7].
Substrate Addition: Add 1.0 mmol of Isopropyl-(4-methyl-3-nitro-phenyl)-amine and 1.2 mmol of benzyl alcohol in 2.0 mL of anhydrous toluene.
Thermal Activation: Seal the tube and heat to 100 °C for 24 hours. Rationale: The high temperature is required to drive the thermodynamically challenging formation of the sterically congested iminium intermediate.
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica to remove the metal catalyst.
Validation: Analyze the crude mixture via
1H
NMR. The disappearance of the benzylic alcohol protons and the appearance of the N-benzyl methylene protons confirm the successful C-N bond formation.
Caption: Catalytic cycle and experimental workflow for borrowing hydrogen N-alkylation.
References
AK Scientific, Inc. "Synonyms: Isopropyl-(4-methyl-3-nitro-phenyl)-amine; N-Isopropyl-4-methyl-3-nitroaniline". aksci.com. 1
Journal of the Chemical Society B - RSC Publishing. "Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether". rsc.org.4
Master Organic Chemistry. "Nucleophilicity of Amines". masterorganicchemistry.com.2
PMC - NIH. "Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides". nih.gov. 5
ACS Publications. "Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide". acs.org. 6
BenchChem. "Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines". benchchem.com. 3
PMC - NIH. "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes". nih.gov.7
Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of N-isopropyl-4-methyl-3-nitroaniline
In the landscape of pharmaceutical research and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. N-isopropyl-4-methyl-3-nitroaniline, a substituted ni...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. N-isopropyl-4-methyl-3-nitroaniline, a substituted nitroaromatic amine, represents a class of compounds frequently encountered as intermediates in organic synthesis. Its analysis by liquid chromatography-mass spectrometry (LC-MS) necessitates a profound understanding of its ionization and subsequent fragmentation behavior. This guide provides an in-depth, technically-grounded comparison of the anticipated fragmentation patterns of N-isopropyl-4-methyl-3-nitroaniline under common ionization techniques, supported by established principles and experimental data from analogous structures.
The Rationale Behind the Method: Why LC-MS?
For a molecule like N-isopropyl-4-methyl-3-nitroaniline, LC-MS stands as the analytical technique of choice due to its unparalleled sensitivity and selectivity, especially when dealing with complex matrices.[1] The chromatographic separation (LC) isolates the target analyte from other components, while the mass spectrometer (MS) provides two crucial pieces of information: the molecular weight of the intact molecule and a characteristic fragmentation pattern upon induced dissociation. This fragmentation "fingerprint" is instrumental for unequivocal identification and structural confirmation.
Anticipating the Fragmentation Cascade: A Mechanistic Perspective
While no direct literature detailing the specific fragmentation of N-isopropyl-4-methyl-3-nitroaniline is readily available, a robust predictive model can be constructed based on the well-documented behavior of substituted nitroanilines and related nitroaromatic compounds.[2][3] The fragmentation pathways are primarily dictated by the lability of the nitro group and the alkyl substituent on the amine.
Key Fragmentation Pathways:
Loss of the Nitro Group (NO₂): A hallmark of nitroaromatic compounds is the neutral loss of the nitro group (NO₂), corresponding to a mass difference of 46 Da.[2][4] This is often a primary and highly abundant fragmentation event.
Loss of Nitric Oxide (NO): The expulsion of a nitric oxide radical (NO), a loss of 30 Da, is another common fragmentation route for nitroaromatics.[3][5][6]
Cleavage of the N-isopropyl Group: The isopropyl substituent on the nitrogen atom is a prime site for fragmentation. Two principal pathways are expected:
Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from the isopropyl moiety results in a loss of 15 Da.[2]
Loss of Propene (C₃H₆): A rearrangement reaction can lead to the elimination of a neutral propene molecule, resulting in a loss of 42 Da.[2]
Alpha-Cleavage: As a secondary amine, alpha-cleavage is a highly probable fragmentation pathway, involving the scission of the bond between the nitrogen and the isopropyl group.[7]
Ortho Effects: The proximity of the isopropylamino and nitro groups on the aromatic ring may induce specific "ortho" effects, potentially leading to unique fragmentation patterns such as the loss of a water molecule (H₂O) through intramolecular interactions.[5][8]
The interplay of these pathways will define the resultant product ion spectrum. The relative abundance of each fragment ion will be contingent on the collision energy applied in the MS/MS experiment.
Comparative Analysis: ESI vs. APCI
The choice of ionization source, primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can significantly influence the ionization efficiency and the observed fragmentation.
Ionization Technique
Principle
Expected Outcome for N-isopropyl-4-methyl-3-nitroaniline
Electrospray Ionization (ESI)
Soft ionization technique that generates ions from solution.
In positive ion mode, protonation will likely occur on the amine nitrogen, forming the [M+H]⁺ ion. ESI is generally a "soft" technique, meaning the precursor ion will be abundant with fragmentation being induced and controlled in the collision cell.[9]
Atmospheric Pressure Chemical Ionization (APCI)
Gas-phase ionization technique suitable for less polar and more volatile analytes.
APCI can also generate the [M+H]⁺ ion. Due to the higher energy nature of the APCI source, some in-source fragmentation may be observed, even without applying collision energy.[10] This can be advantageous for initial structural confirmation but may reduce the abundance of the precursor ion.
For routine analysis, ESI is often the preferred starting point due to its broad applicability and the fine control it offers over the fragmentation process.
Experimental Protocol: A Self-Validating Workflow
The following protocol provides a robust starting point for the LC-MS/MS analysis of N-isopropyl-4-methyl-3-nitroaniline. This workflow is designed to be self-validating by systematically optimizing key parameters.
Sample and Standard Preparation:
Stock Solution: Prepare a 1 mg/mL stock solution of N-isopropyl-4-methyl-3-nitroaniline in an appropriate organic solvent (e.g., methanol or acetonitrile).
Working Standards: Create a series of working standards by serial dilution of the stock solution in the initial mobile phase composition.
Liquid Chromatography (LC) Method:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining this moderately polar compound.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes. The gradient should be optimized to ensure a sharp, symmetrical peak for the analyte.
Flow Rate: 0.3-0.5 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry (MS) Method:
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Scan Mode:
Full Scan (MS1): Initially, acquire full scan data from m/z 50-500 to determine the mass of the protonated molecule ([M+H]⁺).
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
Key MS Parameters (to be optimized):
Capillary Voltage: ~3.5 kV
Cone Voltage: ~30 V
Source Temperature: ~120 °C
Desolvation Temperature: ~350 °C
Data Presentation: Predicted Fragmentation Pattern
The following table summarizes the predicted major fragment ions for N-isopropyl-4-methyl-3-nitroaniline (Molecular Weight: 194.23 g/mol ).
m/z (Predicted)
Proposed Formula
Proposed Fragmentation Pathway
195.1
[C₁₀H₁₅N₂O₂]⁺
Protonated molecule [M+H]⁺
179.1
[C₁₀H₁₂N₂O₂]⁺
Loss of a methyl radical (•CH₃) from the isopropyl group
153.1
[C₁₀H₁₅N₂]⁺
Loss of propene (C₃H₆) from the isopropyl group
149.1
[C₁₀H₁₅N]⁺
Loss of the nitro group (NO₂)
165.1
[C₁₀H₁₅N₂O]⁺
Loss of nitric oxide (NO)
Visualization of the Fragmentation Cascade
The logical flow of the fragmentation process can be visualized as follows:
Caption: Predicted major fragmentation pathways of protonated N-isopropyl-4-methyl-3-nitroaniline.
Experimental Workflow Diagram
Caption: A streamlined workflow for the LC-MS/MS analysis of N-isopropyl-4-methyl-3-nitroaniline.
Trustworthiness Through Self-Validation
The presented protocol is inherently self-validating. The initial full scan confirms the molecular weight. The systematic ramping of collision energy in the product ion scan will reveal the hierarchy of fragmentation pathways. The most labile bonds will break at lower energies, while more stable fragments will require higher energies to dissociate further. This systematic approach ensures that the resulting fragmentation pattern is a true and reliable fingerprint of the analyte.
Conclusion
While a definitive, published fragmentation spectrum for N-isopropyl-4-methyl-3-nitroaniline remains to be documented, a highly reliable, predictive model can be constructed from the foundational principles of mass spectrometry and the extensive literature on analogous compounds. The key fragmentation events—loss of the nitro group, cleavage of the N-isopropyl substituent, and potential ortho-effects—provide a robust framework for its identification. By employing a systematic and self-validating LC-MS/MS workflow, researchers can confidently achieve the structural elucidation and quantification of this and other related molecules, thereby accelerating the pace of drug discovery and development.
References
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]
BenchChem. (n.d.). Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline.
ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Letzel, T., Pöschl, U., Wissiack, R., Rosenberg, E., Grasserbauer, M., & Niessner, R. (2003). Analysis of large oxygenated and nitrated polycyclic aromatic hydrocarbons formed under simulated diesel engine exhaust conditions (by compound fingerprints with SPE/LC-API-MS). Analytical and bioanalytical chemistry, 375(2), 236–245. [Link]
Prince, B. J., Smith, D. M., & McEwan, M. J. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of the American Society for Mass Spectrometry, 30(11), 2354–2363. [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona, Department of Chemistry and Biochemistry website.
Ramana, D. V., & Kantharaj, E. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Journal of Mass Spectrometry, 33(6), 512–519.
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
BenchChem. (n.d.). Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Methyl-4-nitroaniline using a Deuterated Internal Standard.
Prince, B. J., Smith, D. M., & McEwan, M. J. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of the American Society for Mass Spectrometry, 30(11), 2354–2363. [Link]
Wang, Y., Zhang, Y., Li, J., Zhang, D., & Liu, C. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]
Lakshmi, R., & Prabukanthan, P. (2017). Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique. International Journal of ChemTech Research, 10, 33-40.
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432–455. [Link]
A Researcher's Guide to Differentiating Nitro and Amine Bands in the FTIR Spectrum of Isopropyl-(4-methyl-3-nitro-phenyl)-amine
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Isopropyl-(4-methyl-3-nitro-phenyl)-amine, with a specific focus on the identification and comparison of the characteristic vi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Isopropyl-(4-methyl-3-nitro-phenyl)-amine, with a specific focus on the identification and comparison of the characteristic vibrational bands of the nitro (NO₂) and secondary amine (N-H) functional groups. For researchers in drug development and organic synthesis, confidently distinguishing these functional groups is paramount for structural elucidation and purity assessment. This document moves beyond a simple recitation of spectral data, offering insights into the causal relationships between molecular structure and vibrational frequencies, and presenting a self-validating protocol for spectral acquisition and interpretation.
The Analytical Challenge: Overlapping Regions and Substituent Effects
The primary challenge in the FTIR analysis of Isopropyl-(4-methyl-3-nitro-phenyl)-amine lies in the potential for spectral complexity arising from the various functional groups present. The aromatic ring, isopropyl group, and methyl group all contribute to the spectrum. However, the most diagnostically significant, and potentially overlapping, signals are those from the nitro and amine groups. The electron-withdrawing nature of the nitro group and the electron-donating tendency of the amine and alkyl groups can influence the vibrational frequencies of adjacent bonds, making a thorough understanding of these substituent effects crucial for accurate spectral assignment.[1][2][3]
Experimental Protocol: A Self-Validating Approach to Data Acquisition
To ensure the acquisition of a high-quality and reliable FTIR spectrum, the following detailed protocol is recommended. This protocol is designed to be self-validating by incorporating steps for background correction and verification of instrument performance.
Instrumentation and Sample Preparation
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of a resolution of at least 4 cm⁻¹.
Accessory: A Diamond Attenuated Total Reflectance (ATR) accessory is recommended for its ease of use and minimal sample preparation.
Sample: Isopropyl-(4-methyl-3-nitro-phenyl)-amine, in solid (powder) or liquid form. Ensure the sample is dry and free of solvent residues.
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.
Step-by-Step Data Acquisition Workflow
Instrument Preparation:
Ensure the spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.
Verify that the desiccator in the instrument is active to minimize water vapor interference.
Background Spectrum Acquisition:
Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
Acquire a background spectrum. This will account for the absorbance of the ATR crystal, atmospheric CO₂, and water vapor.
The background spectrum should be a flat line with minimal noise.
Sample Analysis:
Place a small amount of the Isopropyl-(4-methyl-3-nitro-phenyl)-amine sample onto the center of the ATR crystal.
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. Co-add at least 32 scans to improve the signal-to-noise ratio.
Collect the spectrum over the range of 4000-400 cm⁻¹.
Data Processing and Cleaning:
The acquired spectrum will be automatically ratioed against the background spectrum, resulting in the sample's absorbance spectrum.
Clean the ATR crystal and anvil thoroughly with isopropanol after analysis.
Figure 2: Logical relationships in the FTIR spectral analysis of key functional groups.
Conclusion: A Synergistic Approach to Structural Confirmation
The definitive identification of Isopropyl-(4-methyl-3-nitro-phenyl)-amine through FTIR spectroscopy relies on a synergistic analysis of its key functional group absorptions. The unambiguous presence of a single, sharp N-H stretch around 3350-3310 cm⁻¹ confirms the secondary amine, while the pair of strong, intense bands for the asymmetric and symmetric NO₂ stretches in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively, provides conclusive evidence for the nitro group. By following a rigorous experimental protocol and understanding the interplay of substituent effects on vibrational frequencies, researchers can confidently utilize FTIR spectroscopy as a rapid and reliable tool for the structural elucidation of complex aromatic compounds.
References
University of California, Los Angeles. (n.d.). IR: amines. UCLA Chemistry. Retrieved from [Link]
Pathshala, E. P. G. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups. Retrieved from [Link]
Lab Viva. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved from [Link]
University of California, Los Angeles. (n.d.). IR: nitro groups. UCLA Chemistry. Retrieved from [Link]
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
Hidayat, A. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
Millikin University. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]
ResearchGate. (2025, August 10). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
Environmental Protection Agency. (2016, February 23). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
Jezuita, A., Ejsmont, K., & Szatylowicz, H. (2020, September 4). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved from [Link]
LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
Analysis of N-Isopropyl-4-methyl-3-nitroaniline vs. N-Ethyl-4-methyl-3-nitroaniline: A Predictive and Experimental Guide
An In-Depth Comparative Guide for Researchers Introduction In the landscape of synthetic chemistry and drug development, the N-alkylation of substituted anilines provides a critical pathway to a vast array of intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide for Researchers
Introduction
In the landscape of synthetic chemistry and drug development, the N-alkylation of substituted anilines provides a critical pathway to a vast array of intermediates and active pharmaceutical ingredients (APIs). The choice of the N-alkyl substituent, while seemingly minor, can profoundly influence a molecule's physicochemical properties, reactivity, and biological interactions. This guide presents a detailed comparative analysis of two closely related nitroaromatic amines: Isopropyl-(4-methyl-3-nitro-phenyl)-amine (henceforth N-isopropyl-4-methyl-3-nitroaniline ) and N-ethyl-4-methyl-3-nitroaniline .
While these specific compounds are not extensively characterized in publicly accessible literature, their structural motifs are common in medicinal chemistry and materials science. This guide, therefore, leverages established chemical principles and experimental data from their common precursor, 4-methyl-3-nitroaniline , to provide a robust, predictive comparison. We will explore their synthesis, predict their key physicochemical differences based on steric and electronic effects, and outline the expected variations in their spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of how subtle structural changes impact molecular behavior.
Part 1: The Core Precursor: Properties of 4-Methyl-3-nitroaniline
Any meaningful comparison must begin with a solid foundation. Both target molecules are synthesized from the same precursor, 4-methyl-3-nitroaniline. Understanding its properties is paramount. This compound is an orange crystalline solid that serves as a versatile building block, notably as an intermediate in the synthesis of APIs like Cyclizine.[1]
The most direct and reliable route to synthesize the target N-alkylated anilines is a two-stage process: first, the synthesis of the 4-methyl-3-nitroaniline precursor, followed by its selective mono-N-alkylation.
Figure 1: General two-stage synthetic workflow.
Experimental Protocol 1: Synthesis of 4-Methyl-3-nitroaniline Precursor
This protocol is adapted from established nitration procedures for activated aromatic rings.[4] The core principle involves the electrophilic aromatic substitution of p-toluidine. Under strongly acidic conditions, the amine group is protonated to form an anilinium ion, which is a meta-director. This ensures the incoming nitronium ion (NO₂⁺) adds to the position meta to the ammonium group and ortho to the methyl group.
In a flask equipped with a magnetic stirrer and placed in a cooling bath (ice/salt), dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.
Cool the solution to below 0 °C with vigorous stirring.
Separately, prepare a nitrating mixture by carefully adding 7.5 g of concentrated nitric acid to 30 g of concentrated sulfuric acid. Cool this mixture.
Add the cold nitrating mixture dropwise to the stirred p-toluidine solution. Causality: This slow, cold addition is critical to control the highly exothermic reaction and prevent over-nitration or oxidative side reactions. The temperature must be maintained at 0 °C.
After the addition is complete, allow the mixture to stand for 10-15 minutes.
Pour the reaction mixture slowly onto a large volume of crushed ice (~500 mL) in a beaker. Use additional ice if necessary to keep the temperature below 25 °C.
Filter the resulting cold solution to remove any insoluble impurities.
Dilute the filtrate to approximately three times its volume with cold water and neutralize it carefully by adding solid sodium carbonate in portions. Causality: Neutralization deprotonates the anilinium ion, causing the free amine product to precipitate. Keeping the solution cold minimizes hydrolysis of the nitro group.
Collect the yellow precipitate by vacuum filtration and press it dry.
Recrystallize the crude product from ethanol to yield pure, yellow needles of 4-methyl-3-nitroaniline.[4]
Experimental Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and selective method for forming C-N bonds.[5] It proceeds in one pot via two steps: the formation of an iminium ion intermediate from the amine and a carbonyl compound (acetone for the isopropyl group, acetaldehyde for the ethyl group), followed by its immediate reduction by a mild, selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB-H) is an ideal choice as it is less reactive towards the carbonyl starting material than the iminium intermediate, minimizing side reactions like alcohol formation.[6]
Materials:
4-Methyl-3-nitroaniline (1.0 eq)
Acetone (for isopropyl) or Acetaldehyde (for ethyl) (1.2 eq)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-methyl-3-nitroaniline (1.0 eq) and anhydrous DCM.
Add the carbonyl compound (1.2 eq of acetone or acetaldehyde). Stir the mixture at room temperature for 20-30 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: The portion-wise addition helps to control any initial exotherm and ensures a smooth reaction. The reaction is mildly acidic due to the acetic acid byproduct from STAB-H, which helps catalyze iminium ion formation.
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Part 3: Comparative Analysis: Isopropyl vs. Ethyl
The structural difference between an ethyl and an isopropyl group, while only one carbon atom, introduces significant variations in steric bulk and electronic properties.
Physicochemical Properties: A Predictive Comparison
Property
N-ethyl-4-methyl-3-nitroaniline
Isopropyl-(4-methyl-3-nitro-phenyl)-amine
Rationale for Prediction
Molecular Formula
C₉H₁₂N₂O₂
C₁₀H₁₄N₂O₂
Calculated
Molecular Weight
180.21 g/mol
194.23 g/mol
Calculated
Boiling Point
Predicted: Slightly Lower
Predicted: Slightly Higher
While simple N-ethylaniline (~205 °C) and N-isopropylaniline (~204 °C) have very similar boiling points, the increased mass and surface area of the larger isopropyl compound would be expected to lead to slightly stronger van der Waals forces and a marginally higher boiling point in this specific molecular context.[7][8]
Basicity (pKa of conjugate acid)
Predicted: Slightly Lower
Predicted: Slightly Higher
Alkyl groups are electron-donating via the positive inductive effect (+I), which increases the electron density on the nitrogen and enhances basicity. The order of the +I effect is isopropyl > ethyl.[9][10] Therefore, the isopropyl derivative is predicted to be a slightly stronger base.
Solubility
Predicted: Higher in polar solvents
Predicted: Higher in non-polar solvents
The bulkier, more branched isopropyl group increases the molecule's lipophilicity compared to the more linear ethyl group. This should favor solubility in non-polar organic solvents like hexanes, while the ethyl derivative may show slightly better solubility in more polar organic solvents.
Reactivity: Steric and Electronic Effects
1. Steric Hindrance:
The most significant difference between the two substituents is steric bulk. The isopropyl group, with its two methyl groups branching from the α-carbon, creates a much more sterically hindered environment around the amine nitrogen compared to the more linear ethyl group.[11]
This has direct consequences for reactivity:
Further Reactions at Nitrogen: The N-H proton of the N-isopropyl derivative will be less accessible. Reactions such as a second alkylation, acylation, or sulfonylation will be significantly slower compared to the N-ethyl analogue.
Conformational Effects: The bulky isopropyl group can influence the preferred conformation of the molecule, potentially affecting how it binds to a biological target or packs in a crystal lattice.
Figure 2: Steric shielding of the amine nitrogen.
2. Electronic Effects & Basicity:
Both ethyl and isopropyl groups are electron-donating groups (+I effect), meaning they push electron density through the sigma bonds onto the nitrogen atom.[12] This increased electron density makes the nitrogen lone pair more available to accept a proton, thus increasing the amine's basicity compared to the unsubstituted precursor. The inductive effect of alkyl groups increases with branching and the number of carbon atoms. Therefore, the order of the +I effect is:
This leads to the prediction that N-isopropyl-4-methyl-3-nitroaniline is a slightly stronger base than N-ethyl-4-methyl-3-nitroaniline. While the difference may be small, it can be significant in reactions where the amine acts as a nucleophile or base.
Predicted Spectroscopic Differences
Nuclear Magnetic Resonance (NMR) spectroscopy provides the clearest and most definitive way to distinguish between these two compounds. The signals for the N-alkyl protons will be highly characteristic.
Predicted chemical shifts are based on data from N-ethylaniline and N-isopropylaniline.[13][14]
Conclusion
While Isopropyl-(4-methyl-3-nitro-phenyl)-amine and N-ethyl-4-methyl-3-nitroaniline share a common synthetic origin and aromatic core, the choice between the N-isopropyl and N-ethyl substituent imparts distinct and predictable properties.
N-isopropyl-4-methyl-3-nitroaniline is predicted to be slightly more basic and lipophilic. Its defining characteristic is the significant steric hindrance around the nitrogen, which will reduce its reactivity in subsequent transformations involving the amine group. This could be advantageous for preventing undesired side reactions or for use as a bulky directing group.
N-ethyl-4-methyl-3-nitroaniline is predicted to be slightly less basic with a more accessible nitrogen atom, making it a better substrate for further functionalization (e.g., acylation, secondary alkylation).
The experimental protocols provided herein offer a reliable pathway to synthesize both compounds, allowing for empirical validation of these predictions. The key differentiating factor for researchers to consider is the trade-off between the increased basicity and steric bulk of the isopropyl group versus the greater reactivity and accessibility of the ethyl-substituted amine. This fundamental choice will ultimately be dictated by the specific synthetic goal or biological application at hand.
References
D'Elia, V., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link][15][16]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8390, 4-Methyl-3-nitroaniline. PubChem. Available at: [Link][2]
Gorgas, N., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link][17]
PrepChem (n.d.). Preparation of 4-methyl-3-nitroaniline. Available at: [Link][4]
The Royal Society of Chemistry (2012). Supporting Information for Catalysis Science & Technology. Available at: [Link][14]
Allen Institute (2024). Inductive Effect- Characteristics, Types, Examples and Applications. Allen Career Institute. Available at: [Link][9]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link][5]
Scribd (n.d.). Give The Order of Inductive Effect. Available at: [Link][10]
Abdel-Magid, A. F., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA. The Journal of Organic Chemistry. Available at: [Link][6]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7686, N-Isopropylaniline. PubChem. Available at: [Link][8]
Wikipedia (n.d.). Inductive effect. Available at: [Link][12]
Fiveable (2025). Isopropyl: Organic Chemistry Study Guide. Available at: [Link][11]
BorsodChem (n.d.). Ethylaniline. Available at: [Link][7]
Navigating the Disposal of Isopropyl-(4-methyl-3-nitro-phenyl)-amine: A Guide for Laboratory Professionals
The procedures outlined herein are grounded in the fundamental principles of chemical safety, emphasizing risk mitigation and regulatory compliance. We will delve into the causality behind each procedural step, empowerin...
Author: BenchChem Technical Support Team. Date: April 2026
The procedures outlined herein are grounded in the fundamental principles of chemical safety, emphasizing risk mitigation and regulatory compliance. We will delve into the causality behind each procedural step, empowering you not just to follow instructions, but to understand the "why" that underpins safe laboratory practice.
Immediate Safety Considerations: Proactive Measures for a Secure Environment
Before initiating any disposal-related activities, a thorough understanding of the potential hazards associated with Isopropyl-(4-methyl-3-nitro-phenyl)-amine is paramount. Based on analogous compounds, we can anticipate the following risk profile:
Hazard Profile
Recommended Precautions
Eye and Skin Irritation
Wear appropriate personal protective equipment (PPE), including chemical safety goggles and nitrile gloves.[1][2][3]
Inhalation of Dust
Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1][2]
Toxicity
Avoid ingestion and direct contact. The substance may be harmful if swallowed or absorbed through the skin.[4][5]
Environmental Hazard
Prevent release to the environment as nitroaromatic compounds can be toxic to aquatic organisms.[3][6]
It is crucial to have an eyewash station and a safety shower readily accessible in the work area.[1][2] All personnel handling the compound should be thoroughly trained on its potential hazards and the appropriate emergency procedures.
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure the safe and compliant disposal of Isopropyl-(4-methyl-3-nitro-phenyl)-amine waste.
Waste Segregation and Collection:
Solid Waste:
Collect all solid waste contaminated with Isopropyl-(4-methyl-3-nitro-phenyl)-amine, including residual powder, contaminated personal protective equipment (PPE) like gloves and weighing papers, and any absorbent materials used for spill cleanup.
Place this waste in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[3]
The label must include the words "Hazardous Waste," the full chemical name "Isopropyl-(4-methyl-3-nitro-phenyl)-amine," and the associated hazards (e.g., "Irritant," "Toxic").
Liquid Waste (if applicable):
If Isopropyl-(4-methyl-3-nitro-phenyl)-amine has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
Do not mix this waste stream with other incompatible chemical wastes.
Container Management:
Keep the hazardous waste container securely closed at all times, except when adding waste.
Store the container in a designated, well-ventilated, and secondary containment area to prevent accidental spills from spreading.
Do not overfill the container; a good practice is to fill it to no more than 80% of its capacity.
Disposal Pathway Determination:
The selection of the final disposal method must be made in strict accordance with local, state, and federal regulations.[3][6] For nitroaromatic compounds like Isopropyl-(4-methyl-3-nitro-phenyl)-amine, the following options are generally considered:
Licensed Hazardous Waste Disposal Vendor: This is the most common and recommended method. A certified vendor will have the expertise and facilities to handle and dispose of the chemical waste in a compliant manner, typically through high-temperature incineration.[7]
Incineration: Controlled incineration in a permitted hazardous waste incinerator is an effective method for destroying organic compounds.[8] The high temperatures and pollution control devices ensure the complete destruction of the hazardous material and the scrubbing of any harmful combustion byproducts.
Never dispose of Isopropyl-(4-methyl-3-nitro-phenyl)-amine down the drain or in the regular trash. [9] This can lead to environmental contamination and is a violation of regulatory standards.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response:
For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1][2]
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Personal Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2][4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Isopropyl-(4-methyl-3-nitro-phenyl)-amine.
Caption: Decision-making workflow for the disposal of Isopropyl-(4-methyl-3-nitro-phenyl)-amine.
Conclusion: A Culture of Safety
The proper disposal of Isopropyl-(4-methyl-3-nitro-phenyl)-amine is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulations, and protect the environment. This commitment to responsible chemical management is not just about following rules; it's about fostering a culture of safety and scientific integrity that extends beyond the laboratory bench.
References
Cole-Parmer. (2006, June 6). Material Safety Data Sheet - 4-Nitrodiphenylamine, 98+%.
Cole-Parmer. (2006, March 9). Material Safety Data Sheet - 2-Nitrodiphenylamine, 99%.
Santa Cruz Biotechnology. * (4-Nitrophenyl)phenylamine Safety Data Sheet*.
Spectrum Chemical. (2009, August 7). Material Safety Data Sheet - p-Nitroaniline.
Chem Service. (2016, June 29). SAFETY DATA SHEET - 4-Isopropyl-3-methylphenol.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Methyl-4-nitrophenol.
Thermo Fisher Scientific. SAFETY DATA SHEET - Benzenamine, N-(1-methylethyl)-4-nitro-.
Fisher Scientific. (2010, December 6). SAFETY DATA SHEET - N-Isopropylmethylamine.
Santa Cruz Biotechnology. Nitrofen Safety Data Sheet.
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
NextSDS. ISOPROPYL 4-(((4-NITROPHENYL)SULFONYL)AMINO)BENZOATE — Chemical Substance Information.
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
Ecolink. (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods.
NextSDS. Isopropyl(4-methylbenzyl)amine — Chemical Substance Information.
Santa Cruz Biotechnology. 4-Isopropyl-3-methylphenol Safety Data Sheet.
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary.
U.S. Environmental Protection Agency. Toluene.
Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Toluene.
Federal Register. (2015, September 25). Management Standards for Hazardous Waste Pharmaceuticals.
Personal protective equipment for handling Isopropyl-(4-methyl-3-nitro-phenyl)-amine
Comprehensive Safety and Operational Guide: Handling Isopropyl-(4-methyl-3-nitro-phenyl)-amine As drug development professionals and analytical chemists, handling novel or highly reactive intermediates requires moving be...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling Isopropyl-(4-methyl-3-nitro-phenyl)-amine
As drug development professionals and analytical chemists, handling novel or highly reactive intermediates requires moving beyond basic compliance. Isopropyl-(4-methyl-3-nitro-phenyl)-amine (CAS: 1157071-50-5) is a lipophilic nitroaromatic amine[1]. Compounds in this structural class carry severe acute toxicity risks, most notably their ability to induce methemoglobinemia and act as potent skin sensitizers[2][3].
This guide provides a self-validating, field-proven operational framework for handling this compound, ensuring that every safety measure is grounded in mechanistic toxicology.
Mechanistic Toxicology: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the chemical's mechanism of action. Aromatic amines are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (the outer layer of the skin). Once absorbed, they undergo hepatic N-hydroxylation via CYP450 enzymes. These toxic metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), creating methemoglobin[3][4]. Methemoglobin cannot bind oxygen, leading to rapid systemic tissue hypoxia and cyanosis (blue discoloration of the skin and mucous membranes)[2][3].
Pathophysiological mechanism of methemoglobinemia induced by aromatic amine exposure.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for lipophilic nitroanilines. The following matrix outlines the required protective barriers and the scientific causality behind each choice.
Protection Zone
Required PPE
Material Specification
Causality / Rationale
Hands
Double Gloves
Inner: Nitrile (4-6 mil)Outer: Neoprene or Butyl Rubber
Aromatic amines permeate standard nitrile over prolonged exposure. Double gloving with a chemically resistant outer layer ensures a fail-safe barrier against lipophilic penetration[2].
Body
Lab Coat & Apron
Chemically resistant Tyvek suit or Polyethylene apron
Prevents micro-dust accumulation on porous cotton clothing, which can lead to delayed, continuous dermal absorption[4].
Respiratory
Respirator / Hood
NIOSH-approved P100 / Organic Vapor cartridge
Prevents inhalation of fine powders. Alveolar capillaries provide a direct, rapid route to the bloodstream, accelerating methemoglobinemia[3].
Eyes/Face
Goggles & Shield
ANSI Z87.1 indirect-vented goggles + Face Shield
Protects highly vascularized ocular mucosa from airborne dust and accidental liquid splashes during solvent transfer[1].
Objective: Prevent aerosolization and dermal contact during chemical transfer and reaction setup.
Environmental Preparation: Ensure the chemical fume hood is certified and operating at a minimum face velocity of 100 fpm. Line the working surface with highly absorbent, plastic-backed bench paper to contain micro-spills.
Static Elimination: Nitroaromatic powders often carry static charges, leading to spontaneous aerosolization when manipulated. Use an anti-static device (e.g., Zerostat gun) on all spatulas and weigh boats prior to contact.
Primary Transfer: Tare a sealable vial on the analytical balance. Inside the fume hood, transfer the required mass of Isopropyl-(4-methyl-3-nitro-phenyl)-amine into the vial using a static-free micro-spatula. Immediately cap the vial before removing it from the hood to weigh.
Solvent Addition: Perform all solubilization steps inside the fume hood. Add organic solvents (e.g., DMSO, DMF) directly to the capped vial via a septum using a syringe to maintain a strictly closed system.
Emergency Decontamination & Disposal Plan
Standard emergency responses can actually exacerbate exposure to this compound. It is critical to train all personnel on the specific physicochemical properties of aromatic amines.
Dermal Exposure Protocol (The PEG 400 Method)
Causality Check: If skin contact occurs, standard water-based washing can enhance the skin penetration of lipophilic chemical contaminants—a phenomenon known as the "water wash-in" effect[5]. Rapid skin decontamination using Polyethylene Glycol 400 (PEG 400) is the scientifically validated standard for aromatic amines[4].
Step-by-Step Decontamination:
Immediate Isolation: Move the affected personnel to the emergency shower station, but DO NOT activate the water yet. Remove contaminated clothing immediately[3].
Primary Swabbing: Liberally apply PEG 400 to the affected skin using clean gauze or cotton swabs. The PEG 400 acts as a lipophilic sink, extracting the amine from the stratum corneum[4].
Dwell Time: Allow the PEG 400 to remain on the skin for 15–30 seconds.
Rinse and Repeat: Rinse the area with cold water. Repeat the PEG 400 application and water rinse cycle continuously for at least 15 minutes[4].
Medical Escalation: Wash the area thoroughly with mild soap and water. Seek immediate medical evaluation. Inform the physician of exposure to a methemoglobinemia-inducing agent; intravenous Methylene Blue is the standard clinical antidote[3].
Spill Management & Disposal
Containment: Never sweep dry powder, as this generates highly toxic inhalable dust.
Suppression: Gently cover the spill with a damp absorbent pad (using an appropriate aprotic solvent or PEG mixture) to suppress dust generation.
Collection: Use non-sparking tools to collect the absorbed material into a sealable hazardous waste container.
Disposal: Label explicitly as "Toxic Aromatic Amine Waste." Dispose of via high-temperature incineration according to local EPA/RCRA regulations. Do not allow the substance to enter drains, as it is highly toxic to aquatic life[3].
References[1] AK Scientific, Inc. "Safety Data Sheet (United States). Isopropyl-(4-methyl-3-nitro-phenyl)-amine." aksci.com. URL[2] Occupational Safety and Health Administration (OSHA). "Aromatic Amines Evaluation." osha.gov. URL[3] Medline. "MATERIAL SAFETY DATA SHEET - according to the (US) Hazard Communication Standard." medline.com. URL[4] GESTIS Substance Database. "Occupational Health Check: Aromatic Amines." dguv.de.URL[5] Google Patents. "US11344491B2 - Compositions and methods of using the same for decontamination of skin." google.com. URL